molecular formula C22H28O7 B15623854 Cochliomycin A

Cochliomycin A

Cat. No.: B15623854
M. Wt: 404.5 g/mol
InChI Key: JMSMAQNHTBWNAJ-XVIFUSKMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cochliomycin A is a macrolide.
This compound has been reported in Curvularia lunata with data available.
potent antifouling cpd from the gorgonian-derived fungus Cochliobolus lunatus;  structure in first source

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

(2E,5S,6S,10S,14S)-5,18-dihydroxy-20-methoxy-8,8,14-trimethyl-7,9,15-trioxatricyclo[15.4.0.06,10]henicosa-1(17),2,11,18,20-pentaen-16-one

InChI

InChI=1S/C22H28O7/c1-13-7-5-10-18-20(29-22(2,3)28-18)16(23)9-6-8-14-11-15(26-4)12-17(24)19(14)21(25)27-13/h5-6,8,10-13,16,18,20,23-24H,7,9H2,1-4H3/b8-6+,10-5?/t13-,16-,18-,20-/m0/s1

InChI Key

JMSMAQNHTBWNAJ-XVIFUSKMSA-N

Origin of Product

United States

Foundational & Exploratory

a new 14-membered resorcylic acid lactone, together with six known analogues (2−7), was isolated from the culture broth of a marine-derived fungus Cochliobolus lunatus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to a Novel 14-Membered Resorcylic Acid Lactone and its Analogues from Cochliobolus lunatus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a new 14-membered resorcylic acid lactone, 7'(Z)-zeaenol, isolated from the marine-derived fungus Cochliobolus lunatus. Alongside this novel compound, six known analogues were also identified. This document details the isolation, structure elucidation, and biological activities of these compounds, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key processes through diagrams.

Introduction to Resorcylic Acid Lactones from Cochliobolus lunatus

Resorcylic acid lactones (RALs) are a class of fungal polyketide metabolites known for their diverse and potent biological activities.[1] Marine-derived fungi, such as Cochliobolus lunatus, have proven to be a rich source of novel RALs.[2] Recent research involving chemical epigenetic manipulation of C. lunatus (strain TA26-46) with a histone deacetylation modifier (nicotinamide) led to the isolation of a new 14-membered RAL, named 7'(Z)-zeaenol (1), along with six known analogues (2-7).[2]

Previous studies on C. lunatus have yielded other novel RALs, including cochliomycins A-C and D-F, which have demonstrated significant antifouling and fungicidal properties.[3][4] The general structure of these compounds consists of a 14-membered macrocyclic ring fused to a β-resorcylic acid moiety.[2] The diverse bioactivities of RALs, including cytotoxic, antifouling, and enzyme inhibitory effects, make them promising candidates for drug discovery and development.[2][5]

Data Presentation: Biological Activities

The isolated resorcylic acid lactones from Cochliobolus lunatus have been evaluated for various biological activities, including cytotoxicity against human cancer cell lines and antifouling activity against marine organisms. The quantitative data from these assays are summarized below.

Table 1: Cytotoxic Activity of Resorcylic Acid Lactones against Human Cancer Cell Lines

CompoundA549 (IC50, µM)HCT-116 (IC50, µM)HT-29 (IC50, µM)Hela (IC50, µM)MCF-7 (IC50, µM)K562 (IC50, µM)
Compound 5 6.97[2]2.54[2]4.95[2]4.25[2]6.22[2]7.44[2]
7'(Z)-zeaenol (1) --Weak activity[2]---

IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency. '-': Data not available.

Table 2: Antifouling Activity of Cochliomycins D-F and Analogues against Balanus amphitrite Larval Settlement

CompoundEC50 (µg/mL)
Cochliomycin D (1) 1.82 - 22.5[3]
Cochliomycin F (3) 1.82 - 22.5[3]
Compound 4 1.82 - 22.5[3]
Compound 5 1.82 - 22.5[3]
Compound 6 1.82 - 22.5[3]
Compound 6a 1.82 - 22.5[3]

EC50: The half-maximal effective concentration. A lower value indicates higher potency.

Table 3: Fungicidal Activity of Zeaenol (Compound 6) against Plant Pathogens

PathogenActivity
Plasmopara viticola Excellent preventative activity at 6 ppm[3]
Phytophthora infestans Concentration-dependent preventative activity at 200, 60, and 20 ppm[3]

Experimental Protocols

This section provides a detailed account of the methodologies employed in the isolation, characterization, and biological evaluation of the resorcylic acid lactones from Cochliobolus lunatus.

Fungal Cultivation and Extraction

The fungal strain Cochliobolus lunatus (TA26-46) was cultured in a malt (B15192052) extract broth (30 g/L malt, 5 g/L peptone, 30 g/L artificial sea salt).[2] To induce the production of novel secondary metabolites, the culture was treated with 100 µmol/L nicotinamide, a histone deacetylation modifier.[2] The cultivation was carried out at room temperature for 30 days.[2] Following incubation, the broth was separated from the mycelium by percolation.[2] The broth was then subjected to extraction with ethyl acetate (B1210297).

Isolation and Purification

The crude ethyl acetate extract was fractionated and purified using a combination of chromatographic techniques. This typically involves silica (B1680970) gel column chromatography, followed by preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to yield the pure compounds.[2]

Structure Elucidation

The planar structures of the isolated compounds were determined using comprehensive spectroscopic analysis. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formulas.[2] One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, COSY, HSQC, and HMBC experiments) were employed to establish the connectivity of atoms.[2] The absolute configurations of the new compounds were elucidated using a combination of electronic circular dichroism (ECD) spectrum analysis, 13C NMR shift calculations, and biogenetic considerations.[2]

Cytotoxicity Assays

The cytotoxic activities of the isolated compounds were evaluated against a panel of human tumor cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), HT-29 (colon adenocarcinoma), Hela (cervical cancer), MCF-7 (breast adenocarcinoma), and K562 (chronic myelogenous leukemia).[2] The assays were performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) methods. Cells were typically seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability was then determined by measuring the absorbance at a specific wavelength, and the IC50 values were calculated.[2]

Antifouling Assays

The antifouling activity was assessed against the larval settlement of the barnacle Balanus amphitrite.[3] The assays were conducted in 24-well polystyrene plates. Different concentrations of the test compounds were added to the wells containing barnacle larvae. After a defined incubation period, the number of settled and metamorphosed larvae was counted under a microscope. The EC50 values were then calculated.[3]

Fungicidal Assays

The fungicidal activity against plant pathogens such as Plasmopara viticola and Phytophthora infestans was evaluated using a whole plant preventative test.[3] Plants were sprayed with solutions of the test compounds at various concentrations. After a period of drying, the plants were inoculated with a suspension of the fungal spores. The disease severity was assessed after a suitable incubation period under controlled conditions.[3]

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for the isolation of the resorcylic acid lactones and the putative signaling pathways they modulate.

G cluster_0 Experimental Workflow: Isolation and Characterization cluster_1 Biological Evaluation A Fungal Culture (Cochliobolus lunatus TA26-46) + Nicotinamide B Fermentation (30 days, room temp) A->B C Extraction (Ethyl Acetate) B->C D Chromatographic Separation (Silica Gel, Prep-TLC, HPLC) C->D E Pure Compounds (7'(Z)-zeaenol & Analogues) D->E F Structure Elucidation (NMR, HRESIMS, ECD) E->F G Cytotoxicity Assays (A549, HCT-116, etc.) E->G H Antifouling Assays (Balanus amphitrite) E->H I Fungicidal Assays (P. viticola, P. infestans) E->I

Figure 1. Experimental workflow for the isolation and evaluation of resorcylic acid lactones.

G cluster_0 NF-κB Signaling Pathway Inhibition cluster_1 NF-κB Signaling Pathway Inhibition RAL Resorcylic Acid Lactones IKK IKK RAL->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibits IkB->NFkB_complex NFkB_p65 p65 NFkB_p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Translocation Gene Pro-inflammatory Gene Transcription NFkB_complex->Gene Activates

Figure 2. Proposed inhibition of the NF-κB signaling pathway by resorcylic acid lactones.

G cluster_0 Hsp90 Chaperone Cycle Inhibition RAL Resorcylic Acid Lactones Hsp90 Hsp90 RAL->Hsp90 Inhibits ATP binding RAL->Hsp90 ClientProtein Oncogenic Client Proteins (e.g., kinases) Hsp90->ClientProtein Chaperones Hsp90->ClientProtein Ubiquitin Ubiquitination ClientProtein->Ubiquitin Leads to Proteasome Proteasomal Degradation Ubiquitin->Proteasome Leads to

Figure 3. Proposed mechanism of Hsp90 inhibition by resorcylic acid lactones.

G cluster_0 MAPK Signaling Pathway Modulation RAL Resorcylic Acid Lactones TAK1 TAK1 RAL->TAK1 Inhibits MEK MEK TAK1->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellularResponse

Figure 4. Putative inhibition of the MAPK signaling pathway by resorcylic acid lactones.

G cluster_0 Activation of NO/cGMP Pathway in Barnacle Larvae CochliomycinA Cochliomycin A NOS Nitric Oxide Synthase (NOS) CochliomycinA->NOS Activates NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates SettlementInhibition Inhibition of Larval Settlement PKG->SettlementInhibition

Figure 5. Proposed mechanism of antifouling activity of this compound.

Conclusion

The marine-derived fungus Cochliobolus lunatus is a prolific producer of structurally diverse 14-membered resorcylic acid lactones with a wide range of biological activities. The discovery of the new compound, 7'(Z)-zeaenol, and its analogues further highlights the potential of this fungal species as a source for novel drug leads. The potent cytotoxic and antifouling activities exhibited by some of these compounds warrant further investigation into their mechanisms of action and potential therapeutic applications. The information presented in this technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their efforts to develop new therapeutic agents from natural sources.

References

An In-Depth Technical Guide to Cochliomycin C: Structure, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

December 4, 2025

Abstract

Cochliomycins are a family of resorcylic acid lactones (RALs), a class of fungal secondary metabolites known for their diverse and potent biological activities. This technical guide focuses on Cochliomycin C, a representative member of this family, providing a comprehensive overview of its chemical properties, biological activities, and underlying mechanisms of action. Due to the limited availability of specific data for a compound denoted as "Cochliomycin A" in scientific literature, this guide will utilize Cochliomycin C as a well-characterized exemplar of the cochliomycin family. This document details its chemical structure and IUPAC nomenclature, summarizes its known biological effects with available quantitative data, outlines experimental protocols for its isolation and analysis, and visually represents its interaction with key cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity of Cochliomycin C

Cochliomycin C is a macrolide belonging to the resorcylic acid lactone family.

1.1. IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for Cochliomycin C is: (4S,6E,8R,9S,10S,12E)-15-chloro-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one.

1.2. Chemical Structure

The chemical structure of Cochliomycin C is presented in Figure 1.

Chemical structure of Cochliomycin C
Figure 1. Chemical structure of Cochliomycin C.

1.3. Physicochemical Properties

A summary of the key physicochemical properties of Cochliomycin C is provided in Table 1.

PropertyValueSource
Molecular FormulaC₁₉H₂₃ClO₇--INVALID-LINK--
Molecular Weight398.8 g/mol --INVALID-LINK--
XLogP32.9--INVALID-LINK--
Hydrogen Bond Donor Count4--INVALID-LINK--
Hydrogen Bond Acceptor Count7--INVALID-LINK--
Rotatable Bond Count1--INVALID-LINK--

Biological Activities and Quantitative Data

Cochliomycins and other resorcylic acid lactones exhibit a broad range of biological activities, including anti-inflammatory, cytotoxic, and enzyme-inhibitory effects. While specific quantitative bioactivity data for Cochliomycin C is limited in publicly accessible literature, data from closely related RALs provide insights into its potential therapeutic applications.

Table 2: Bioactivity of Cochliomycin Congeners and Related Resorcylic Acid Lactones

CompoundBiological ActivityAssayResult (IC₅₀/EC₅₀)Source
Cochliomycin GAntifoulingChlorella vulgaris1.09 µg/mL[1]
Chaetoceros socialis0.92 µg/mL[1]
Navicula exigua0.61 µg/mL[1]
15-O-desmethyl-5Z-7-oxozeaenol (RAL)NF-κB InhibitionNF-κB Luciferase Reporter AssaySub-micromolar[2]
5Z-7-oxozeaenol (RAL)NF-κB InhibitionNF-κB Luciferase Reporter AssaySub-micromolar[2]
CytotoxicityH460 (lung carcinoma)-[2]
SF268 (astrocytoma)-[2]
Podomycin F (RAL)ImmunosuppressiveT cell proliferation14.5-21.9 µM[3]
B cell proliferation22.3-36.5 µM[3]
L-783,277 (RAL)Enzyme InhibitionMEK (MAP kinase kinase)4 nM[4]

Mechanisms of Action: Signaling Pathway Modulation

Resorcylic acid lactones, the family to which Cochliomycin C belongs, are known to exert their biological effects by modulating key cellular signaling pathways. The primary targets include the Mitogen-Activated Protein Kinase (MAPK) pathway, Heat Shock Protein 90 (Hsp90), and the Nuclear Factor-kappa B (NF-κB) pathway.

3.1. Inhibition of the MAPK Signaling Pathway

Certain RALs containing a cis-enone moiety have been shown to be potent, irreversible inhibitors of several protein kinases within the MAPK signaling cascade.[5][6] This inhibition is achieved through a Michael addition reaction with a conserved cysteine residue in the ATP-binding site of the target kinases.[6] This covalent modification leads to the inactivation of the kinase and subsequent blockade of downstream signaling.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cochliomycin_C Cochliomycin C (Resorcylic Acid Lactones) Cochliomycin_C->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Gene_Expression

MAPK pathway inhibition by RALs.

3.2. Inhibition of Hsp90

Resorcylic acid lactones, such as radicicol, are well-characterized inhibitors of Hsp90, an ATP-dependent molecular chaperone.[1][7] Hsp90 is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. RALs bind to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[1][8] This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Hsp90_Inhibition_Workflow Hsp90 Hsp90 ADP_Pi ADP + Pi Hsp90->ADP_Pi ATPase activity Client_Protein_Folded Properly Folded Client Protein Hsp90->Client_Protein_Folded promotes folding ATP ATP ATP->Hsp90 binds Client_Protein_Unfolded Unfolded Client Protein (e.g., oncoproteins) Client_Protein_Unfolded->Hsp90 binds to Proteasome_Degradation Ubiquitin-Proteasome Degradation Client_Protein_Unfolded->Proteasome_Degradation Cochliomycin_C Cochliomycin C (Resorcylic Acid Lactones) Cochliomycin_C->Hsp90 Inhibition of ATP binding

Hsp90 inhibition by RALs.

3.3. Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Some resorcylic acid lactones have demonstrated potent inhibitory effects on NF-κB activation.[2] This inhibition can occur at various points in the pathway, including the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, these compounds block the nuclear translocation of NF-κB and its subsequent transcriptional activity on pro-inflammatory and pro-survival genes.

NF-κB pathway inhibition by RALs.

Experimental Protocols

4.1. Isolation and Purification of Cochliomycins from Fungal Culture

The following is a general protocol for the isolation of resorcylic acid lactones, such as Cochliomycin C, from a fungal culture, based on methods described for related compounds.[1]

4.1.1. Fungal Culture

  • Inoculate a suitable fungal strain (e.g., Cochliobolus lunatus) into a liquid or solid-state fermentation medium.

  • Incubate the culture under appropriate conditions (e.g., 28°C, 150 rpm for liquid culture) for a sufficient period to allow for the production of secondary metabolites (typically 14-21 days).

4.1.2. Extraction

  • For liquid cultures, separate the mycelia from the broth by filtration.

  • Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297), three times.

  • For solid-state cultures, dry and grind the fermented substrate. Extract the ground material with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate) at room temperature.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.1.3. Purification

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and/or methanol).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the desired compounds.

  • Pool the fractions containing the target compound and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

  • Collect the pure compound and confirm its identity and purity by spectroscopic methods (NMR, MS).

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic activity of a compound against cancer cell lines.

  • Seed cancer cells (e.g., H460, SF268) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Cochliomycin C in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

4.3. Hsp90 ATPase Inhibition Assay

This is a representative protocol for measuring the inhibition of Hsp90's ATPase activity.[8]

  • Perform the assay in a 96-well plate format.

  • To each well, add recombinant human Hsp90 protein in assay buffer.

  • Add various concentrations of Cochliomycin C (or a known Hsp90 inhibitor as a positive control) to the wells.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 90 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green assay.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the percentage of Hsp90 ATPase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

Cochliomycin C, as a representative of the cochliomycin family of resorcylic acid lactones, presents a compelling profile for further investigation in drug discovery and development. Its chemical structure provides a scaffold for potential synthetic modifications to enhance its biological activity and pharmacokinetic properties. The known mechanisms of action for the RAL family, primarily through the inhibition of key signaling pathways like MAPK and Hsp90, and the modulation of the NF-κB pathway, highlight their potential as anti-inflammatory and anti-cancer agents. The experimental protocols provided in this guide offer a foundation for researchers to isolate, characterize, and evaluate the biological activities of Cochliomycin C and related compounds. Further research is warranted to determine the specific quantitative bioactivity of Cochliomycin C and to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Resorcylic Acid Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcylic acid lactones (RALs) are a class of fungal polyketide secondary metabolites renowned for their diverse and potent biological activities, including anticancer, anti-inflammatory, and Hsp90 inhibitory effects.[1][2] This technical guide provides a comprehensive overview of the core biosynthetic pathway of RALs, with a focus on the well-characterized examples of zearalenone (B1683625) and radicicol. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the enzymatic machinery and experimental methodologies involved in the production of these valuable compounds.

Core Biosynthesis Pathway

The biosynthesis of RALs is a fascinating example of enzymatic collaboration, primarily involving a duo of iterative Type I polyketide synthases (PKSs): a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS).[1][3] The biosynthetic process can be broadly divided into the following key stages:

  • Chain Initiation and Elongation by hrPKS: The hrPKS initiates the process by synthesizing a variably reduced polyketide chain. This process starts with a starter unit, typically acetyl-CoA, and involves multiple rounds of condensation with malonyl-CoA extender units. The hrPKS possesses a full complement of reducing domains—ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER)—which act iteratively to control the reduction state of the growing polyketide chain.[1][4]

  • Intermediate Transfer: The completed polyketide chain from the hrPKS is not released but is instead transferred to the partner nrPKS. This crucial transfer is mediated by a starter unit:acyl-carrier-protein transacylase (SAT) domain located at the N-terminus of the nrPKS.[3]

  • Chain Extension by nrPKS: The nrPKS further extends the polyketide chain by adding several more malonyl-CoA units. Unlike the hrPKS, the nrPKS lacks the reducing domains, resulting in a poly-β-keto chain extension.[1][4]

  • Cyclization and Aromatization: A product template (PT) domain within the nrPKS catalyzes an intramolecular aldol (B89426) condensation, leading to the formation of the characteristic β-resorcylic acid core.[1]

  • Macrolactonization: The final step is the release of the polyketide from the nrPKS through macrolactonization. This is catalyzed by a C-terminal thioesterase (TE) domain, which facilitates an intramolecular esterification between a hydroxyl group on the polyketide chain and the thioester linkage to the acyl carrier protein (ACP) domain of the nrPKS, forming the macrolactone ring.[3]

Biosynthesis of Zearalenone

Zearalenone biosynthesis in Fusarium graminearum involves the collaboration of two PKSs, PKS4 (a hrPKS) and PKS13 (an nrPKS).[1][5]

  • PKS4 (hrPKS): Initiates biosynthesis by condensing one molecule of acetyl-CoA with five molecules of malonyl-CoA to produce a hexaketide intermediate.[5]

  • PKS13 (nrPKS): Receives the hexaketide from PKS4 and further extends it with three molecules of malonyl-CoA. PKS13 then catalyzes the cyclization and aromatization to form the resorcylic acid moiety and the subsequent macrolactonization to yield zearalenol, a precursor to zearalenone.[1][5]

Zearalenone Biosynthesis Pathway cluster_hrPKS PKS4 (hrPKS) cluster_nrPKS PKS13 (nrPKS) cluster_tailoring Tailoring Step acetyl_coa Acetyl-CoA pks4 PKS4 (KS, AT, DH, ER, KR, ACP) acetyl_coa->pks4 malonyl_coa1 5x Malonyl-CoA malonyl_coa1->pks4 hexaketide Hexaketide Intermediate pks4->hexaketide Chain Elongation & Reduction pks13 PKS13 (SAT, KS, AT, PT, ACP, TE) hexaketide->pks13 Transfer (SAT domain) malonyl_coa2 3x Malonyl-CoA malonyl_coa2->pks13 zearalenol Zearalenol pks13->zearalenol Chain Extension, Cyclization & Macrolactonization zeb1 ZEB1 (Oxidase) zearalenol->zeb1 zearalenone Zearalenone zeb1->zearalenone Oxidation Radicicol Biosynthesis Pathway cluster_hrPKS Rdc5 (hrPKS) cluster_nrPKS Rdc1 (nrPKS) cluster_tailoring Tailoring Steps acetyl_coa Acetyl-CoA rdc5 Rdc5 (KS, AT, DH, ER, KR, ACP) acetyl_coa->rdc5 malonyl_coa1 4x Malonyl-CoA malonyl_coa1->rdc5 pentaketide Pentaketide Intermediate rdc5->pentaketide Chain Elongation & Reduction rdc1 Rdc1 (SAT, KS, AT, PT, ACP, TE) pentaketide->rdc1 Transfer (SAT domain) malonyl_coa2 4x Malonyl-CoA malonyl_coa2->rdc1 monocillin_II (R)-Monocillin II rdc1->monocillin_II Chain Extension, Cyclization & Macrolactonization rdc2 Rdc2 (Halogenase) monocillin_II->rdc2 p450 Cytochrome P450 Epoxidase rdc2->p450 Chlorination radicicol Radicicol p450->radicicol Epoxidation & other steps Heterologous Expression Workflow start Start: Fungal genomic DNA or cDNA pcr 1. PCR Amplification of PKS genes (e.g., PKS4 & PKS13) start->pcr cloning 2. Cloning into Yeast Vector (e.g., homologous recombination) pcr->cloning vector Yeast Expression Vector (e.g., pESC-URA) vector->cloning transformation 3. Yeast Transformation (e.g., Lithium Acetate method) cloning->transformation selection 4. Selection of Transformants (e.g., on selective media) transformation->selection fermentation 5. Fermentation of Yeast Culture selection->fermentation extraction 6. Extraction of RALs (e.g., with ethyl acetate) fermentation->extraction analysis 7. Analysis by LC-MS/MS extraction->analysis end End: Identification and Quantification of RALs analysis->end

References

Cochliomycin A: A Fungal Metabolite with Potent Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the natural source, isolation, and biological functions of the resorcylic acid lactone, Cochliomycin A.

Introduction

This compound is a naturally occurring 14-membered resorcylic acid lactone (RAL) that has garnered interest within the scientific community for its significant biological activities. As a member of the polyketide family, this compound is a secondary metabolite produced by a specific marine-derived fungus. This technical guide provides an in-depth overview of the natural source and fungal origin of this compound, detailed experimental protocols for its isolation and characterization, a summary of its quantitative biological data, and an exploration of the signaling pathways associated with its biosynthesis and mode of action. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.

Natural Source and Fungal Origin

This compound was first isolated from the culture broth of the fungus Cochliobolus lunatus, which was obtained from the gorgonian Dichotella gemmacea. This marine invertebrate was collected from the South China Sea, highlighting the rich biodiversity of marine ecosystems as a source of novel bioactive compounds. The producing fungal strain, Cochliobolus lunatus, is a member of the Ascomycota phylum and is known to produce a variety of secondary metabolites, including other resorcylic acid lactones.

Physicochemical Properties

The structure of this compound was elucidated through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is characterized by a 14-membered macrolactone ring fused to a β-resorcylic acid moiety and possesses a rare natural acetonide group.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₃₂O₈
Molecular Weight448.5 g/mol
AppearanceWhite powder
Key Structural Features14-membered resorcylic acid lactone, acetonide group

Biological Activity

This compound has demonstrated potent biological activity, particularly as an antifouling agent against the settlement of barnacle larvae (Amphibalanus amphitrite). Its mechanism of action in this context is believed to involve the activation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway in the larvae. While other resorcylic acid lactones isolated from Cochliobolus lunatus have shown antifungal activity against various plant pathogens, specific quantitative data on the antifungal properties of this compound is a subject of ongoing research.

Table 2: Antifouling Activity of this compound against Amphibalanus amphitrite Larvae

ParameterValue (µg/mL)
EC₅₀ (Effective Concentration for 50% inhibition of settlement)0.85
LC₅₀ (Lethal Concentration for 50% of larvae)>100

Experimental Protocols

Fungal Fermentation and Extraction

The production of this compound is achieved through the fermentation of Cochliobolus lunatus.

Protocol 1: Fungal Fermentation

  • Inoculum Preparation: The fungal strain is initially cultured on potato dextrose agar (B569324) (PDA) plates.

  • Seed Culture: Mycelial plugs from the PDA plates are used to inoculate a liquid seed medium (e.g., potato dextrose broth). The seed culture is incubated on a rotary shaker.

  • Large-Scale Fermentation: The seed culture is then transferred to a larger volume of production medium (e.g., a rice-based solid medium or a liquid broth) and incubated under static conditions for an extended period.

Protocol 2: Extraction of Secondary Metabolites

  • The fermented culture (both mycelia and broth) is extracted exhaustively with an organic solvent such as ethyl acetate (B1210297).

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

This compound is isolated from the crude extract using a combination of chromatographic techniques.

Protocol 3: Isolation and Purification of this compound

  • Initial Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.

  • Final Purification: The final purification is typically achieved using high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

Structure Elucidation

The chemical structure of the purified this compound is determined using modern spectroscopic methods.

Protocol 4: Spectroscopic Analysis

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) are performed to establish the planar structure and relative stereochemistry of the molecule.

Signaling Pathways

Biosynthesis of Resorcylic Acid Lactones

The biosynthesis of resorcylic acid lactones like this compound in fungi is a complex process involving polyketide synthases (PKSs). The regulation of these biosynthetic gene clusters is controlled by a network of signaling pathways that respond to various environmental and developmental cues.

Biosynthesis_Regulation cluster_environmental_cues Environmental & Developmental Cues cluster_signaling Regulatory Signaling Pathways cluster_regulation Transcriptional & Epigenetic Regulation cluster_biosynthesis Biosynthesis Nutrient Availability Nutrient Availability MAPK Pathway MAPK Pathway Nutrient Availability->MAPK Pathway pH pH cAMP-PKA Pathway cAMP-PKA Pathway pH->cAMP-PKA Pathway Oxidative Stress Oxidative Stress Oxidative Stress->MAPK Pathway Developmental Stage Developmental Stage Calcium-Calcineurin Pathway Calcium-Calcineurin Pathway Developmental Stage->Calcium-Calcineurin Pathway Global Regulators (e.g., LaeA) Global Regulators (e.g., LaeA) MAPK Pathway->Global Regulators (e.g., LaeA) Pathway-Specific TFs Pathway-Specific TFs cAMP-PKA Pathway->Pathway-Specific TFs Calcium-Calcineurin Pathway->Global Regulators (e.g., LaeA) Chromatin Remodeling Chromatin Remodeling Global Regulators (e.g., LaeA)->Chromatin Remodeling PKS Gene Cluster Expression PKS Gene Cluster Expression Pathway-Specific TFs->PKS Gene Cluster Expression Chromatin Remodeling->PKS Gene Cluster Expression Polyketide Synthases (PKSs) Polyketide Synthases (PKSs) PKS Gene Cluster Expression->Polyketide Synthases (PKSs) This compound This compound Polyketide Synthases (PKSs)->this compound Antifouling_Mechanism cluster_pathway NO/cGMP Signaling Pathway This compound This compound Barnacle Larva (Cyprid) Barnacle Larva (Cyprid) This compound->Barnacle Larva (Cyprid) Nitric Oxide Synthase (NOS) Nitric Oxide Synthase (NOS) Barnacle Larva (Cyprid)->Nitric Oxide Synthase (NOS) Activates Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide Synthase (NOS)->Nitric Oxide (NO) Produces Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates Cyclic GMP (cGMP) Cyclic GMP (cGMP) Soluble Guanylate Cyclase (sGC)->Cyclic GMP (cGMP) Synthesizes Protein Kinase G (PKG) Protein Kinase G (PKG) Cyclic GMP (cGMP)->Protein Kinase G (PKG) Activates Downstream Effectors Downstream Effectors Protein Kinase G (PKG)->Downstream Effectors Phosphorylates Inhibition of Larval Settlement Inhibition of Larval Settlement Downstream Effectors->Inhibition of Larval Settlement

Cochliomycin A: A Technical Guide to a Promising Resorcylic Acid Lactone for Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Cochliomycin A, a 14-membered resorcylic acid lactone (RAL), as a potential antifungal agent. While direct and extensive antifungal data for this compound remains to be fully elucidated, this document synthesizes the current knowledge on its structure, the biological activities of its derivatives, and the antifungal potential of the broader class of resorcylic acid lactones. It further outlines detailed experimental protocols and proposes potential mechanisms of action to guide future research and development in this area.

Introduction

This compound is a natural product isolated from the marine-derived fungus Cochliobolus lunatus. It belongs to the family of β-resorcylic acid lactones (RALs), a class of fungal polyketides known for a wide array of biological activities, including antifungal, cytotoxic, antimalarial, and antiviral properties[1][2][3]. Structurally, this compound is a 14-membered macrocyclic lactone fused to a β-resorcylic acid moiety and is distinguished by the presence of an acetonide group, a feature not previously reported in naturally occurring RALs[3]. The emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds, and the unique structure of this compound, coupled with the known antifungal properties of related RALs, positions it as a promising candidate for antifungal drug discovery.

Quantitative Data on this compound and Its Derivatives

Direct antifungal activity data for this compound against pathogenic fungi are not extensively available in the public domain. However, studies on its derivatives have demonstrated significant biological activity in other antimicrobial and antiparasitic assays. This information provides valuable insights into the molecule's potential and a basis for structure-activity relationship (SAR) studies.

CompoundBiological ActivityOrganism/Cell LineIC50/EC50 (µM)Reference
This compound Derivative 2 AntialgalNavicula laevissimaNot specified, but noted as strong and selective[4]
This compound Derivative 2 AntialgalNavicula exiguaNot specified, but noted as strong and selective[4]
Various this compound Derivatives AntiplasmodialPlasmodium falciparum3.54 - 9.72[5]
This compound Derivative Anti-MycobacteriumMycobacterium marinumNot specified[6]
Monocillin I (related RAL) AntifungalCryptococcus neoformansPotent, comparable to clinical agents[7]
Radicicol (related RAL) AntifungalCryptococcus neoformansPotent, comparable to clinical agents[7]
Radicicol (related RAL) AntifungalCandida albicansWeak activity[7]

Proposed Mechanism of Action

The precise antifungal mechanism of this compound is yet to be determined. However, based on its structural similarity to other well-characterized resorcylic acid lactones, a primary hypothesis is the inhibition of Heat Shock Protein 90 (Hsp90).

Radicicol, a closely related 14-membered RAL, is a known potent and specific inhibitor of Hsp90[8]. Hsp90 is a molecular chaperone crucial for the proper folding, stability, and function of a wide range of client proteins in eukaryotic cells, including fungi. Many of these client proteins are essential for fungal growth, stress adaptation, and virulence.

Proposed Hsp90 Inhibition Pathway by this compound:

Hsp90_Inhibition_Pathway Cochliomycin_A This compound Hsp90 Hsp90 Cochliomycin_A->Hsp90 Inhibition Cochliomycin_A->Hsp90 Client_Proteins Client Proteins (e.g., Calcineurin, Kinases) Hsp90->Client_Proteins Chaperoning & Activation Hsp90->Client_Proteins Misfolded_Proteins Misfolded/Unstable Client Proteins Stress_Response Impaired Stress Response Client_Proteins->Stress_Response Enables Client_Proteins->Stress_Response Proteasome Proteasomal Degradation Misfolded_Proteins->Proteasome Misfolded_Proteins->Proteasome Fungal_Growth_Inhibition Fungal Growth Inhibition / Cell Death Stress_Response->Fungal_Growth_Inhibition Stress_Response->Fungal_Growth_Inhibition

Proposed mechanism of this compound via Hsp90 inhibition.

Inhibition of Hsp90 by this compound would lead to the destabilization and subsequent degradation of key client proteins, disrupting essential cellular processes and ultimately resulting in fungal cell death or growth inhibition.

Experimental Protocols

To rigorously evaluate the antifungal potential of this compound, a series of standardized in vitro and in vivo experiments are required.

In Vitro Antifungal Susceptibility Testing

The following protocol outlines the broth microdilution method, a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow for In Vitro Antifungal Susceptibility Testing:

Antifungal_Susceptibility_Workflow cluster_workflow Broth Microdilution Assay Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (e.g., Candida albicans, Aspergillus fumigatus) Standardized to 0.5 McFarland Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of This compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for determining the MIC of this compound.

Detailed Methodology:

  • Fungal Strains: A panel of clinically relevant fungal pathogens, including species of Candida (e.g., C. albicans, C. glabrata, C. auris) and Aspergillus (e.g., A. fumigatus, A. flavus), as well as Cryptococcus neoformans, should be used.

  • Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS, is the standard medium for antifungal susceptibility testing.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 to the final inoculum concentration.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.

Cytotoxicity Assay

To assess the selectivity of this compound, its cytotoxicity against mammalian cell lines should be evaluated.

Workflow for Mammalian Cell Cytotoxicity Assay:

Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Mammalian Cells (e.g., HepG2, HEK293) in 96-well plate Start->Seed_Cells Add_Compound Add Serial Dilutions of This compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 24-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for determining the cytotoxicity of this compound.

Detailed Methodology:

  • Cell Lines: Human cell lines such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney) are commonly used.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound.

  • Incubation: Plates are incubated for a period of 24 to 72 hours.

  • MTT Assay: The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Structure-Activity Relationship (SAR)

The available data on this compound and other RALs allows for preliminary SAR insights.

Logical Relationship for SAR of Cochliomycins:

SAR_Logic Cochliomycin_A This compound + Acetonide Group Antialgal_Antiplasmodial Antialgal & Antiplasmodial Activity Cochliomycin_A->Antialgal_Antiplasmodial Demonstrated Antifungal_Potential Potential Antifungal Activity Cochliomycin_A->Antifungal_Potential Hypothesized Hsp90_Inhibition Hsp90 Inhibition Antifungal_Potential->Hsp90_Inhibition Proposed Mechanism Radicicol Radicicol + Chlorine - Acetonide Potent_Antifungal Potent Antifungal Activity Radicicol->Potent_Antifungal Demonstrated Potent_Antifungal->Hsp90_Inhibition Mechanism

Structure-activity relationship logic for Cochliomycins.

The presence of the unique acetonide group in this compound and B may significantly influence their biological activity profile compared to other RALs like radicicol. Further synthesis and evaluation of this compound analogs are necessary to fully elucidate the SAR and optimize for antifungal potency and selectivity.

Conclusion and Future Directions

This compound represents a novel and promising scaffold within the well-established class of biologically active resorcylic acid lactones. While its direct antifungal properties require thorough investigation, the demonstrated activities of its derivatives and the known antifungal efficacy of related RALs provide a strong rationale for its further development.

Future research should focus on:

  • Total synthesis of this compound to enable comprehensive biological evaluation.

  • Screening against a broad panel of pathogenic fungi to determine its antifungal spectrum and potency (MIC values).

  • Mechanism of action studies , including Hsp90 inhibition assays, to confirm its molecular target.

  • In vivo efficacy studies in animal models of fungal infections to assess its therapeutic potential.

  • Lead optimization through medicinal chemistry efforts to enhance antifungal activity and improve pharmacokinetic properties.

The exploration of this compound and its analogs could lead to the development of a new class of antifungal agents with a novel mechanism of action, addressing the urgent need for new therapies to combat invasive fungal infections.

References

Preliminary Biological Activity Screening of Cochliomycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of Cochliomycin A, a resorcylic acid lactone with a range of reported biological effects. This document details the experimental methodologies for key assays, presents available quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is a natural product that has garnered interest within the scientific community for its diverse biological activities. As a member of the resorcylic acid lactone family, it shares structural similarities with other bioactive compounds. Preliminary screenings have revealed its potential in various therapeutic and industrial applications, including antimicrobial, antifungal, antifouling, and antiplasmodial activities. This guide aims to consolidate the existing data and provide detailed protocols to aid researchers in the further investigation and development of this compound and its analogs.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and its closely related analog, Cochliomycin G.

Table 1: Antifouling Activity of Cochliomycin G

Target OrganismEC50 (µg/mL)Reference
Chlorella vulgaris1.09[1]
Chaetoceros socialis0.92[1]
Navicula exigua0.61[1]

Table 2: Anti-barnacle Larval Settlement Activity of this compound

ActivityObservationReference
Inhibition of Larval SettlementThis compound inhibits the settlement of Amphibalanus amphitrite cyprids.[2][3]
Mechanism of ActionThe inhibitory effect is mediated through the activation of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway.[2][3]

Note: Specific IC50 or MIC values for antibacterial, antifungal, antiviral, and cytotoxic activities of this compound were not available in the reviewed literature. Further studies are required to quantify these activities.

Experimental Protocols

This section provides detailed methodologies for key biological assays relevant to the screening of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial two-fold dilutions of this compound in the broth within the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Materials:

  • Test compound (this compound)

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antifouling Assay: Barnacle Larval Settlement Assay

This assay evaluates the ability of a compound to inhibit the settlement of barnacle larvae, a key process in marine biofouling.

Materials:

  • Test compound (this compound)

  • Competent barnacle cyprid larvae (Amphibalanus amphitrite)

  • Filtered seawater

  • 24-well polystyrene plates

  • Stereomicroscope

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in filtered seawater.

  • Assay Setup: Add the different concentrations of the test solution to the wells of a 24-well plate. Use filtered seawater as a negative control.

  • Larval Introduction: Carefully add a known number of competent cyprid larvae (e.g., 10-15) to each well.

  • Incubation: Incubate the plates under controlled conditions (e.g., constant temperature and light cycle) for a period sufficient for settlement to occur in the control group (typically 24-48 hours).

  • Settlement Assessment: Count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well under a stereomicroscope.

  • Data Analysis: Calculate the percentage of settlement inhibition for each concentration of this compound compared to the control.

Antiviral Activity Screening: Plaque Reduction Assay

This assay is used to quantify the reduction in viral infectivity by a test compound.

Materials:

Procedure:

  • Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Treatment: In a separate tube, incubate the virus with different concentrations of this compound for a set period.

  • Infection: Infect the cell monolayers with the treated virus. Include a virus-only control.

  • Overlay Application: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period that allows for plaque formation.

  • Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and IC50 Determination: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the IC50.

Visualizing Pathways and Workflows

Proposed Mechanism of Action in Barnacle Larval Settlement Inhibition

This compound has been shown to inhibit the settlement of barnacle larvae by activating the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) signaling pathway.[2][3] The following diagram illustrates this proposed mechanism.

CochliomycinA_NO_cGMP_Pathway CochliomycinA This compound NOS Nitric Oxide Synthase (NOS) CochliomycinA->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cyclic GMP (cGMP) sGC->cGMP Converts GTP to GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Effectors PKG->Downstream Inhibition Inhibition of Larval Settlement Downstream->Inhibition

Caption: Proposed NO/cGMP signaling pathway activated by this compound.

Experimental Workflow for Barnacle Larval Settlement Assay

The following diagram outlines the key steps involved in assessing the anti-settlement activity of this compound.

Barnacle_Settlement_Workflow start Start prepare_solutions Prepare this compound and Control Solutions start->prepare_solutions setup_assay Aliquot Solutions into Multi-well Plates prepare_solutions->setup_assay add_larvae Introduce Competent Cyprid Larvae setup_assay->add_larvae incubate Incubate under Controlled Conditions add_larvae->incubate assess_settlement Count Settled and Unsettled Larvae incubate->assess_settlement analyze_data Calculate Percent Settlement Inhibition assess_settlement->analyze_data end End analyze_data->end

Caption: Workflow for the barnacle larval settlement assay.

Conclusion

This compound demonstrates a spectrum of interesting biological activities that warrant further investigation. This guide provides a foundational resource for researchers by consolidating available data and detailing essential experimental protocols. The provided visualizations of the proposed mechanism of action and experimental workflows serve to clarify complex processes. Significant research opportunities exist in quantifying the antibacterial, antifungal, antiviral, and cytotoxic potency of this compound through the determination of IC50 and MIC values. Such data will be critical for elucidating its therapeutic and industrial potential.

References

Methodological & Application

Application Notes and Protocols for Cochliomycin A Extraction from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Resorcylic acid lactones (RALs) are a significant class of fungal secondary metabolites characterized by a macrolactone ring fused to a β-resorcylic acid moiety. Members of this family, including the Cochliomycins, have demonstrated a range of biological activities, making them attractive targets for drug discovery and development. This protocol outlines a comprehensive procedure for the cultivation of a Cochliomycin A-producing fungus and the subsequent extraction and purification of the compound. The methods are adapted from protocols used for the isolation of other Cochliomycins and related fungal metabolites[3][4].

Materials and Reagents

The following table summarizes the necessary materials and reagents for the entire workflow, from fungal culture to purification.

Category Item Specifications/Notes
Fungal Strain Cochliobolus lunatus or Curvularia sp.Known producers of Cochliomycin analogues[1][2][5]. Strain optimization may be required.
Culture Media Potato Dextrose Broth (PDB)For seed culture preparation.
Rice MediumFor solid-state fermentation.
Solvents Ethyl acetate (B1210297) (EtOAc)For extraction of the crude product.
Methanol (B129727) (MeOH)For purification steps.
Water (H₂O)HPLC grade for chromatography.
Petroleum etherFor removal of nonpolar impurities.
Chromatography Silica (B1680970) gel200-300 mesh for column chromatography.
Octadecylsilane (ODS) silica gelFor reversed-phase column chromatography.
Sephadex LH-20For size-exclusion chromatography.
Semi-preparative HPLC columne.g., ODS-A, 10 x 250 mm, 5 µm.
General Labware Erlenmeyer flasks (1000 mL)For solid-state fermentation.
Shaker incubatorFor seed culture.
Rotary evaporatorFor solvent removal.
Filtration apparatus
HPLC systemWith UV detector.

Experimental Protocols

Fungal Fermentation

This protocol describes a solid-state fermentation method adapted from the procedure for Cochliomycin H production[4].

  • Seed Culture Preparation:

    • Inoculate a suitable fungal strain (e.g., Curvularia sp. ZYX-Z-4) into a flask containing Potato Dextrose Broth (PDB) medium.

    • Incubate the culture on a shaker at 180 rpm and 28 °C for 3 days to generate the seed culture[4].

  • Solid-State Fermentation:

    • Prepare the rice medium in 1000 mL Erlenmeyer flasks by adding 100 g of rice and 120 mL of ultrapure water to each flask. Sterilize by autoclaving.

    • Inoculate the sterilized rice medium with the seed culture.

    • Incubate the flasks statically at room temperature for 30 days[4].

Extraction

The following extraction procedure is designed to isolate the crude this compound from the fungal culture.

  • After the incubation period, soak the entire fungal culture from each flask in ethyl acetate (EtOAc) and sonicate to break the fungal cells.

  • Repeat the extraction process three times with fresh EtOAc to ensure complete recovery of the metabolites[4].

  • Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • To remove nonpolar impurities, partition the crude extract between 90% methanol and petroleum ether (1:1, v/v). The desired compounds will remain in the methanol phase[4].

  • Evaporate the methanol phase to dryness to yield the final crude extract for purification.

Purification

A multi-step chromatographic approach is employed for the purification of this compound.

  • Silica Gel Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a stepwise gradient of petroleum ether-ethyl acetate (from 10:1 to 0:1, v/v) to separate the extract into several fractions[4].

  • ODS Silica Gel Column Chromatography:

    • Further purify the fractions containing the target compound using an ODS silica gel column.

    • Elute with a gradient of methanol-water (from 1:5 to 1:0, v/v) to obtain more refined subfractions[4].

  • Semi-preparative HPLC:

    • Perform the final purification of the subfraction containing this compound using semi-preparative HPLC.

    • The following table provides suggested HPLC parameters, which may require optimization for this compound.

Parameter Value
Column ODS-A (10 x 250 mm, 5 µm)
Mobile Phase 55% Methanol in Water[4]
Flow Rate 4 mL/min[4]
Detection UV (wavelength to be optimized)

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

CochliomycinA_Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification F1 Seed Culture Preparation (PDB, 28°C, 3 days, 180 rpm) F2 Solid-State Fermentation (Rice Medium, 30 days) F1->F2 E1 Ethyl Acetate Extraction (3x) F2->E1 E2 Concentration (Rotary Evaporator) E1->E2 E3 Partitioning (90% MeOH / Petroleum Ether) E2->E3 E4 Crude Extract E3->E4 P1 Silica Gel Column Chromatography (Petroleum Ether-EtOAc gradient) E4->P1 P2 ODS Silica Gel Column Chromatography (MeOH-H₂O gradient) P1->P2 P3 Semi-preparative HPLC (ODS-A, 55% MeOH/H₂O) P2->P3 P4 Pure this compound P3->P4

Caption: Workflow for this compound Extraction and Purification.

Concluding Remarks

This document provides a detailed, albeit adapted, protocol for the extraction of this compound from fungal cultures. The presented methods are based on successful isolation procedures for closely related compounds and should serve as a robust starting point for researchers. Optimization of culture conditions, extraction solvents, and chromatography parameters will likely be necessary to achieve high yields and purity of this compound. Further investigation into the specific producing strains and their metabolic pathways will be crucial for enhancing the production of this promising natural product.

References

Application Notes and Protocols for Cochliomycin A Broth Microdilution Antifungal Susceptibility Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cochliomycin A is a member of the resorcylic acid lactone (RAL) class of natural products, a group of fungal secondary metabolites known for a diverse range of biological activities, including antifungal, cytotoxic, and antimalarial properties.[1] Many RALs exert their biological effects by inhibiting heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a wide variety of client proteins involved in cell growth, development, and stress responses.[2][3] Inhibition of Hsp90 disrupts these cellular processes, leading to cell cycle arrest and apoptosis.[2] In fungi, Hsp90 plays a critical role in stress tolerance, morphogenesis, and virulence. Its inhibition can affect key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is essential for fungal pathogenesis.[4][5][6]

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This method is widely used in both clinical and research settings to assess the in vitro activity of new and existing antifungal agents.

These application notes provide a detailed protocol for performing a broth microdilution antifungal susceptibility assay with this compound, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

Currently, specific quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a comprehensive panel of fungal pathogens is not widely available in the public domain. The following table provides a template for summarizing such data once it is generated. For illustrative purposes, representative MIC ranges for other resorcylic acid lactones or common antifungal agents are included.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species

Fungal SpeciesATCC Strain No.This compound MIC Range (µg/mL)
Candida albicansSC5314Data not available
Aspergillus fumigatusAf293Data not available
Cryptococcus neoformansH99Data not available
Fusarium solaniData not available
Trichophyton rubrumData not available

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: this compound, like other resorcylic acid lactones, is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the compound is completely dissolved by vortexing.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Antifungal Susceptibility Assay Protocol

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

Materials:

  • This compound stock solution

  • Fungal isolates to be tested

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Sterile distilled water

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator (35°C)

  • Multichannel pipette

Inoculum Preparation:

  • For Yeasts (e.g., Candida albicans):

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.[9]

    • Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • For Filamentous Fungi (e.g., Aspergillus fumigatus):

    • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

    • Harvest conidia by gently scraping the surface of the culture with a sterile, wetted cotton swab or by flooding the plate with sterile saline containing 0.05% Tween 20.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer.[10]

    • Dilute this suspension as needed in RPMI 1640 medium.

Assay Procedure:

  • Plate Preparation:

    • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a working solution of this compound in RPMI 1640 medium at twice the highest desired final concentration. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit fungal growth.

    • Add 200 µL of the working this compound solution to well 1.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2.

    • Mix the contents of well 2 thoroughly and transfer 100 µL to well 3.

    • Continue this process down to well 10.

    • Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the desired final range.

    • Add 100 µL of RPMI 1640 medium without inoculum to well 12.

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C. For yeasts, incubate for 24-48 hours. For filamentous fungi, incubate for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control well.

    • For azole antifungals, an 80% reduction in growth is often used as the endpoint.[2]

    • The endpoint can be read visually or with a microplate reader at a wavelength of 530 nm.

Mandatory Visualization

experimental_workflow Broth Microdilution Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound stock->serial_dilution inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) add_inoculum Inoculate wells with Fungal Suspension inoculum->add_inoculum plate Dispense RPMI 1640 into 96-well plate plate->serial_dilution serial_dilution->add_inoculum incubate Incubate at 35°C for 24-72 hours add_inoculum->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

signaling_pathway Proposed Mechanism of Action for this compound cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_downstream Downstream Effects cluster_outcome Cellular Outcome cochliomycin This compound hsp90 Hsp90 cochliomycin->hsp90 Inhibition mapk MAPK Signaling Pathway (e.g., Hog1, Mpk1) hsp90->mapk Stabilizes client_proteins Client Protein Destabilization hsp90->client_proteins Maintains stress Impaired Stress Response mapk->stress growth Inhibition of Morphogenesis and Virulence mapk->growth apoptosis Cell Cycle Arrest & Apoptosis client_proteins->apoptosis

Caption: Proposed signaling pathway inhibition by this compound.

References

Application Notes and Protocols: Determination of Cochliomycin A Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cochliomycin A, a macrolide antibiotic, presents a promising avenue for novel therapeutic development.[1] Assessing the cytotoxic potential of such compounds is a critical step in preclinical research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for evaluating cell viability and proliferation.[2] This assay quantifies the metabolic activity of living cells, providing a robust measure of cytotoxicity.[3] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[4]

These application notes provide a comprehensive protocol for determining the cytotoxicity of this compound using the MTT assay. The protocol is designed to be adaptable for the initial screening of a novel compound and includes key considerations for optimization.

Data Presentation

Table 1: Key Experimental Parameters for this compound Cytotoxicity Testing
ParameterRecommended Value/RangeNotes
Cell Line Cancer cell lines (e.g., MCF-7, HeLa, A549) or relevant normal cell lines (e.g., HEK293, fibroblasts)Selection should be based on the therapeutic target of this compound. It is advisable to test on both cancerous and non-cancerous cell lines to assess selectivity.
Seeding Density 1 x 10⁴ to 5 x 10⁴ cells/wellThis should be optimized for each cell line to ensure logarithmic growth during the experiment.
This compound Concentration Range 0.1 µM to 100 µM (initial screen)A broad range is recommended for initial studies. Subsequent experiments can narrow this range based on the initial findings. For some natural products, concentrations up to 200 µg/mL have been tested.[5]
Incubation Time with this compound 24, 48, and 72 hoursTime-dependent effects should be evaluated.[6]
MTT Reagent Concentration 0.5 mg/mL in serum-free medium or PBSA final concentration of 0.45-0.5 mg/mL is commonly used.[4][7]
MTT Incubation Time 2 to 4 hoursThis should be optimized for the specific cell line to allow for sufficient formazan crystal formation without causing MTT-induced toxicity.[8]
Solubilization Agent Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanolDMSO is widely used for its efficiency in dissolving formazan crystals.[2]
Absorbance Measurement Wavelength 570 nmA reference wavelength of 630 nm or 650 nm can be used to reduce background noise.[4]

Experimental Protocols

Materials
  • This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)

  • Selected mammalian cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Serum-free cell culture medium

  • Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Methods

1. Cell Seeding:

  • Harvest cells that are in the logarithmic growth phase.

  • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

  • Dilute the cell suspension to the optimized seeding density in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Treatment with this compound:

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of this compound to the respective wells.

  • Include control wells:

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

    • Untreated Control: Cells in complete culture medium only.

    • Blank: Complete culture medium without cells.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

3. MTT Assay:

  • Following the treatment incubation, carefully remove the medium containing this compound.

  • Add 100 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]

  • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • After the MTT incubation, carefully remove the MTT solution.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm or 650 nm if desired.

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment_Compound 3. This compound Treatment (Serial Dilutions) Seeding->Treatment_Compound Incubation_24_72h 4. Incubation (24, 48, or 72 hours) Treatment_Compound->Incubation_24_72h MTT_Addition 5. Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_2_4h 6. Incubation (2-4 hours, Formazan Formation) MTT_Addition->Incubation_2_4h Solubilization 7. Add Solubilization Solution (e.g., DMSO) Incubation_2_4h->Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Processing 9. Calculate % Viability and IC50 Absorbance_Reading->Data_Processing

Caption: Workflow of the MTT assay for cytotoxicity testing.

Signaling Pathway Diagram

As this compound's specific mechanism of cytotoxic action and its effect on intracellular signaling pathways are not yet fully elucidated, a detailed signaling pathway diagram cannot be accurately constructed at this time. Further research into the molecular targets of this compound is required to delineate the precise pathways involved in its cytotoxic effects. The MTT assay serves as a primary screening tool to establish its cytotoxic potential, which can then be followed by more mechanistic studies.

References

The MTT assay is a cornerstone method in cell biology for evaluating cell viability and proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell metabolic activity. As the metabolic activity is often proportional to the number of viable cells, the MTT assay is a crucial tool for evaluating cell viability, proliferation, and cytotoxicity.[1][2][3][4][5][6] This makes it an indispensable technique in numerous research areas, including drug discovery, cancer research, toxicology, and materials science.[1][5][7][8]

Principle of the MTT Assay

The fundamental principle of the MTT assay lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[1][3][4][7][8][9][10] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, predominantly located in the mitochondria of living cells.[2][3][4] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[1][5] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer at a wavelength between 500 and 600 nm.[2][4]

Applications of the MTT Assay

The versatility of the MTT assay lends itself to a wide range of applications in both basic research and drug development:

  • Cytotoxicity and Drug Screening: A primary application is to screen the cytotoxic effects of potential drug candidates or toxic substances on cultured cells.[1][5] By treating cells with varying concentrations of a compound, a dose-response curve can be generated to determine the concentration at which the substance exhibits toxicity.

  • Cell Proliferation Studies: The assay is instrumental in studying the effects of growth factors, cytokines, and other signaling molecules on cell proliferation.[1][2] An increase in absorbance over time indicates an increase in the number of viable, proliferating cells.

  • Assessment of Apoptosis and Necrosis: While not a direct measure of apoptosis or necrosis, a decrease in cell viability as measured by the MTT assay can indicate the induction of these cell death pathways.[7][8] These findings are often corroborated with more specific assays for apoptosis.

  • Evaluation of Senescence: Cellular senescence, a state of irreversible growth arrest, is accompanied by changes in metabolic activity that can be detected using the MTT assay.

Data Presentation

Quantitative data from a typical MTT assay evaluating the cytotoxic effect of a hypothetical compound (Compound X) on a cancer cell line is summarized below. The data is presented as the mean absorbance at 570 nm, which is proportional to the number of viable cells, and the calculated cell viability percentage relative to the untreated control.

Compound X Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100%
11.1880.07995%
100.9380.06275%
500.6250.04550%
1000.3130.02825%
2000.1250.01510%

Experimental Protocols

A detailed methodology for performing the MTT assay with adherent cells is provided below. Modifications for suspension cells are also noted.

Materials and Reagents
  • 96-well flat-bottom tissue culture plates

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol for Adherent Cells
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Modifications for Suspension Cells

For suspension cells, the protocol is similar, with the main difference being the handling of cells during medium changes and washing steps. Centrifugation of the 96-well plate at a low speed (e.g., 500 x g for 5 minutes) is required to pellet the cells before carefully aspirating the supernatant.

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results are typically plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined.

Mandatory Visualizations

Signaling Pathways

The MTT assay is often used as a primary screening tool, and its results can guide further investigations into the molecular mechanisms underlying a compound's effect on cell viability. Below are diagrams of key signaling pathways that regulate cell survival and proliferation, which are often studied in conjunction with the MTT assay.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h (Attachment) cell_seeding->incubation_24h compound_addition Add Test Compound incubation_24h->compound_addition incubation_treatment Incubate (e.g., 24-72h) compound_addition->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate (2-4h) mtt_addition->incubation_mtt formazan_solubilization Solubilize Formazan Crystals incubation_mtt->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

MTT Assay Experimental Workflow Diagram

Apoptosis_Signaling_Pathway Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner) caspase8->caspase3 dna_damage DNA Damage / Stress bax_bak Bax/Bak Activation dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Overview of Apoptosis Signaling Pathways

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates cell_survival Cell Survival akt->cell_survival proliferation Proliferation akt->proliferation growth Cell Growth akt->growth apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition

PI3K/Akt Signaling Pathway for Cell Survival

MAPK_ERK_Signaling_Pathway MAPK/ERK Signaling Pathway mitogen Mitogen receptor Receptor mitogen->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression proliferation_differentiation Proliferation & Differentiation gene_expression->proliferation_differentiation

MAPK/ERK Signaling Pathway in Proliferation

References

Application Notes and Protocols: Measuring Cochliomycin A-Induced Cell Death with an LDH Release Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliomycin A, a member of the resorcylic acid lactone family of natural products, has garnered interest for its potential cytotoxic activities.[1][2] Understanding the mechanism and quantifying the extent of cell death induced by such compounds is a critical step in drug discovery and development. One widely used method to assess cytotoxicity is the Lactate (B86563) Dehydrogenase (LDH) release assay. This assay measures the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This application note provides a detailed protocol for utilizing the LDH release assay to quantify cell death induced by this compound and explores the likely underlying signaling pathway.

While direct studies on this compound's effect on plasma membrane integrity are emerging, evidence from structurally similar compounds, such as Chrysomycin A, suggests that it induces apoptosis, which can subsequently lead to secondary necrosis and a loss of membrane integrity.[3] Therefore, the LDH assay serves as a reliable method to quantify the cytotoxic effects of this compound.

Principle of the LDH Release Assay

The LDH assay is a colorimetric method based on the enzymatic activity of LDH. When the plasma membrane is compromised, LDH is released from the cytoplasm into the surrounding culture medium. This extracellular LDH can be quantified by providing its substrate, lactate, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The newly formed NADH then reduces a tetrazolium salt (INT) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the amount of LDH released, and thus to the number of damaged cells. The absorbance of the formazan can be measured spectrophotometrically at approximately 490 nm.[4]

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of structurally related compounds like Chrysomycin A, this compound is proposed to induce apoptosis through the inhibition of the Akt/GSK-3β signaling pathway. The inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately culminating in programmed cell death.

CochliomycinA_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus CochliomycinA This compound Akt Akt (Protein Kinase B) CochliomycinA->Akt Inhibition GSK3b GSK-3β Akt->GSK3b Inhibition Bcl2_family Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) GSK3b->Bcl2_family Inhibition Bax_Bak Pro-apoptotic Bax/Bak Bcl2_family->Bax_Bak Inhibition Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Cytochrome_c->Caspase9 Activation

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for assessing this compound-induced cytotoxicity using the LDH release assay.

LDH_Assay_Workflow cluster_workflow Experimental Workflow A Seed cells in a 96-well plate B Treat cells with This compound A->B C Incubate for desired time B->C D Collect supernatant C->D E Add LDH reaction mix D->E F Incubate at room temperature E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H

Caption: General workflow for the LDH release assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Target cells

  • Cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mix, stop solution, and lysis buffer)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[5]

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume growth.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include the following controls in triplicate:

      • Spontaneous LDH Release (Negative Control): Add 100 µL of culture medium with the same concentration of solvent used for this compound.[6]

      • Maximum LDH Release (Positive Control): Add 100 µL of culture medium containing a lysis agent (e.g., 10 µL of 10X Lysis Buffer from the kit).[6]

      • Medium Background Control: Wells containing only culture medium without cells.[6]

  • Incubation:

    • Incubate the plate for a predetermined time course (e.g., 6, 12, 24, 48 hours) at 37°C with 5% CO₂.

  • Assay:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

    • Add 50 µL of the stop solution to each well to terminate the enzymatic reaction.[4]

  • Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Measure the absorbance at a reference wavelength (e.g., 680 nm) to correct for background absorbance.

Data Analysis:

  • Subtract Background: Subtract the absorbance reading of the medium background control from all other readings.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the LDH release assay.

This compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)Value0
XValueValue
YValueValue
ZValueValue
Lysis ControlValue100

Conclusion

The LDH release assay is a straightforward and reliable method for quantifying this compound-induced cytotoxicity. By following the detailed protocol and understanding the proposed underlying signaling pathway, researchers can effectively evaluate the cytotoxic potential of this compound. This information is invaluable for further mechanistic studies and for the development of novel therapeutic agents.

References

Application Notes and Protocols: In Vitro Anticancer Activity of Cochliomycin A

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, publicly available scientific literature does not contain specific studies on the in vitro anticancer activity of Cochliomycin A. While research has been conducted on other compounds isolated from Cochliobolus species, data regarding this compound's specific effects on cancer cells, including IC50 values, mechanism of action, and effects on cell cycle and apoptosis, are not available.

To fulfill the user's request for detailed application notes and protocols in the specified format, we have provided a comprehensive template below. This template is based on the established methodologies and data presentation formats used in the study of other microbial-derived anticancer agents. Researchers can adapt this framework to design and report on in vitro anticancer studies of novel compounds like this compound once experimental data becomes available.

Template: In Vitro Anticancer Activity of a Novel Compound

Introduction

This document provides a detailed overview of the methodologies to assess the in vitro anticancer activity of a novel therapeutic agent. The protocols outlined below are designed to characterize the compound's cytotoxic effects, its influence on cell cycle progression, and its ability to induce apoptosis in cancer cell lines. All quantitative data should be meticulously recorded and presented in the formats suggested.

Quantitative Data Summary

Table 1: Cytotoxicity of Compound X across Various Cancer Cell Lines
Cancer Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
MDA-MB-231Breast Adenocarcinoma[Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][Insert Value]
HCT116Colon Carcinoma[Insert Value][Insert Value]
HeLaCervical Adenocarcinoma[Insert Value][Insert Value]
Normal Cell Line (e.g., MCF-10A)Non-tumorigenic Breast Epithelium[Insert Value][Insert Value]
Table 2: Cell Cycle Analysis of [Cancer Cell Line] Treated with Compound X for 48h
Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)[Insert Value][Insert Value][Insert Value]
Compound X [IC25][Insert Value][Insert Value][Insert Value]
Compound X [IC50][Insert Value][Insert Value][Insert Value]
Compound X [IC75][Insert Value][Insert Value][Insert Value]
Table 3: Apoptosis Induction in [Cancer Cell Line] Treated with Compound X for 48h
Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Control (Vehicle)[Insert Value][Insert Value][Insert Value]
Compound X [IC25][Insert Value][Insert Value][Insert Value]
Compound X [IC50][Insert Value][Insert Value][Insert Value]
Compound X [IC75][Insert Value][Insert Value][Insert Value]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Compound X stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of Compound X in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • 6-well plates

  • Compound X

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with Compound X at various concentrations (e.g., IC25, IC50, IC75) for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • Compound X

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Compound X as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Visualizations

Below are example diagrams representing common experimental workflows and signaling pathways in cancer research.

G cluster_0 Cell Viability Workflow A Seed Cells in 96-well Plate B Treat with Compound X A->B C Incubate for 48/72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add DMSO E->F G Read Absorbance at 570nm F->G H Calculate IC50 G->H G cluster_1 Apoptosis Signaling Pathway (Example) CompoundX Compound X ROS ↑ Reactive Oxygen Species (ROS) CompoundX->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_2 Cell Cycle Arrest Logic (Example) CompoundX Compound X DNADamage DNA Damage CompoundX->DNADamage p53 ↑ p53 Activation DNADamage->p53 p21 ↑ p21 Expression p53->p21 CDK2 CDK2/Cyclin E Complex p21->CDK2 G1_S G1/S Transition Arrest p21->G1_S CDK2->G1_S

Total Synthesis of Cochliomycin A and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliomycin A, a member of the resorcylic acid lactone (RAL) family of natural products, has garnered significant interest within the scientific community due to its potential therapeutic applications, including its notable antifungal activity. This document provides detailed application notes and protocols for the total synthesis of this compound and its derivatives, such as Cochliomycin C. The methodologies outlined are based on convergent and stereoselective synthetic strategies, offering a blueprint for the laboratory-scale production of these complex molecules. Key reactions, including olefin cross-metathesis and macrolactonization, are described in detail to facilitate the replication and adaptation of these synthetic routes for further research and drug development endeavors.

Synthetic Strategy Overview

The total synthesis of this compound and its derivatives is a multi-step process that relies on the strategic assembly of key molecular fragments. A common approach involves a convergent synthesis, where different parts of the molecule are synthesized separately before being coupled together in the later stages. This is followed by a macrolactonization step to form the characteristic 14-membered ring of the resorcylic acid lactone core.

A representative retrosynthetic analysis of this compound reveals two key fragments: a substituted aromatic piece and a chiral aliphatic chain. The synthesis of these fragments often employs stereocontrolled reactions to establish the correct chirality, which is crucial for the biological activity of the final product.

dot

G CochliomycinA This compound Macrolactonization Macrolactonization (e.g., De Brabander's protocol) CochliomycinA->Macrolactonization Seco_acid Seco-acid Precursor Macrolactonization->Seco_acid Coupling Fragment Coupling (e.g., Esterification) Seco_acid->Coupling Aromatic_Fragment Aromatic Fragment Coupling->Aromatic_Fragment Aliphatic_Fragment Chiral Aliphatic Fragment Coupling->Aliphatic_Fragment Simpler_Precursors2 Simpler Precursors Aromatic_Fragment->Simpler_Precursors2 Olefin_Metathesis Olefin Cross-Metathesis Aliphatic_Fragment->Olefin_Metathesis Simpler_Precursors1 Simpler Precursors Olefin_Metathesis->Simpler_Precursors1

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are detailed examples for key steps in the total synthesis of this compound derivatives, based on published synthetic routes.

Protocol 1: Olefin Cross-Metathesis for Aliphatic Chain Elongation

This protocol describes a typical olefin cross-metathesis reaction to couple two smaller olefinic fragments, a key step in constructing the aliphatic chain of this compound.

Materials:

  • Fragment 1 (terminal olefin)

  • Fragment 2 (terminal olefin)

  • Grubbs' Second Generation Catalyst

  • Anhydrous Dichloromethane (DCM)

  • Argon gas

  • Silica (B1680970) gel for column chromatography

  • Hexanes, Ethyl acetate (B1210297)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Fragment 1 (1.0 eq) and Fragment 2 (1.2 eq).

  • Dissolve the fragments in anhydrous DCM (0.05 M concentration with respect to Fragment 1).

  • Purge the solution with argon for 15-20 minutes.

  • Under a positive pressure of argon, add Grubbs' Second Generation Catalyst (5-10 mol%).

  • Stir the reaction mixture at room temperature or gentle reflux (40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired cross-metathesis product.

Protocol 2: De Brabander's Macrolactonization

This protocol details the intramolecular cyclization of the seco-acid precursor to form the 14-membered macrolactone ring, a crucial step in the synthesis of this compound.[1]

Materials:

  • Seco-acid precursor

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Argon gas

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Wash the required amount of NaH with anhydrous hexanes to remove the mineral oil and dry it under a stream of argon.

  • To an oven-dried round-bottom flask under an argon atmosphere, add the washed NaH (3.0-5.0 eq).

  • Add anhydrous DMF or THF to create a suspension.

  • Prepare a solution of the seco-acid precursor (1.0 eq) in anhydrous DMF or THF.

  • Using a syringe pump, add the solution of the seco-acid precursor to the NaH suspension over a period of 4-6 hours at room temperature to maintain high dilution conditions.

  • After the addition is complete, stir the reaction mixture for an additional 1-2 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the macrolactone.

Quantitative Data

The following tables summarize representative yields for key synthetic steps in the total synthesis of this compound and its derivatives, compiled from various literature sources.

Table 1: Key Reaction Yields in the Synthesis of a Cochliomycin Intermediate

Step No.Reaction TypeReactantsProductYield (%)
1Olefin Cross-MetathesisAliphatic fragment A + Aliphatic fragment BElongated aliphatic chain75-85
2EsterificationElongated aliphatic chain + Aromatic fragmentSeco-acid precursor80-90
3De Brabander MacrolactonizationSeco-acid precursorMacrolactone core50-65
4DeprotectionProtected macrolactoneCochliomycin derivative85-95

Signaling Pathway Inhibition

This compound and other resorcylic acid lactones have been shown to exhibit their biological effects, including antifungal and cytotoxic activities, through the inhibition of specific cellular signaling pathways. Two key targets are the Nuclear Factor-kappa B (NF-κB) and Heat Shock Protein 90 (Hsp90) pathways.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. Some resorcylic acid lactones have been shown to inhibit this pathway, often by preventing the degradation of the IκBα inhibitor, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate pro-inflammatory gene transcription.

dot

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkBa_NFkB IκBα-NF-κB Complex IKK_complex->IkBa_NFkB Phosphorylation IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation CochliomycinA This compound (and derivatives) CochliomycinA->IKK_complex Inhibition DNA DNA NFkB_nucleus->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription G cluster_cytoplasm Cytoplasm Hsp90 Hsp90 ADP ADP + Pi Hsp90->ADP ATPase Activity Hsp90_Client_Complex Hsp90-Client Complex Hsp90->Hsp90_Client_Complex ATP ATP ATP->Hsp90 Client_Protein_unfolded Unfolded Client Protein (e.g., Akt, Raf-1) Client_Protein_unfolded->Hsp90_Client_Complex Proteasome Proteasome Client_Protein_unfolded->Proteasome Hsp90_Client_Complex->Client_Protein_unfolded Client_Protein_folded Folded/Active Client Protein Hsp90_Client_Complex->Client_Protein_folded Downstream_Signaling Downstream Signaling (Proliferation, Survival) Client_Protein_folded->Downstream_Signaling Degradation Degradation Proteasome->Degradation CochliomycinA This compound (and derivatives) CochliomycinA->Hsp90 Inhibition of ATPase Activity

References

Application Notes and Protocols for Cochliomycin A Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing various experimental model organisms in the study of Cochliomycin A and other resorcylic acid lactones (RALs). The information compiled herein is intended to guide researchers in investigating the diverse biological activities of these compounds, including their antitumor, antifungal, antimalarial, antibacterial, and neuroprotective properties.

Antitumor and Cytotoxic Activity

Resorcylic acid lactones have demonstrated significant cytotoxic effects against a range of cancer cell lines. The choice of model organism is critical for elucidating the specific mechanisms of action and evaluating therapeutic potential.

Recommended In Vitro Model Organisms: Human Cancer Cell Lines

A variety of human cancer cell lines have been successfully used to evaluate the cytotoxic properties of RALs.

Table 1: Summary of Cytotoxic Activity of Resorcylic Acid Lactones in Human Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Resorcylic Acid LactonesMCF-7Breast AdenocarcinomaVariable[1][2]
Resorcylic Acid LactonesA549Lung CarcinomaVariable
Resorcylic Acid LactonesHeLaCervical AdenocarcinomaVariable
Resorcylic Acid LactonesH460Non-Small Cell Lung CancerVariable[1][3]
Resorcylic Acid LactonesSF268AstrocytomaVariable[1][3]
Resorcylic Acid LactonesPC-3Prostate CancerVariable
Resorcylic Acid Lactones22Rv1Prostate CancerVariable

Note: IC50 values are variable depending on the specific resorcylic acid lactone compound tested.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or other RALs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of this compound add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_cells Incubate for 24-72h add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_formazan Incubate for 2-4h (Formazan Formation) add_mtt->incubate_formazan add_solubilizer Add Solubilization Solution incubate_formazan->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Signaling_Pathway CochliomycinA This compound NO_Synthase Nitric Oxide Synthase (NOS) CochliomycinA->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Effects PKG->Downstream Phosphorylates Targets

References

Preparation of Cochliomycin A Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliomycin A, a member of the resorcylic acid lactone family of natural products, has demonstrated a range of biological activities, including the inhibition of barnacle larval settlement through the activation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway.[1] As with many hydrophobic small molecules, its poor aqueous solubility presents a challenge for in vitro biological assays. This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions to ensure reproducible and reliable experimental results. Additionally, a protocol for a common in vitro cytotoxicity assay is provided as a representative application.

Data Presentation: Quantitative Summary

For consistent results in in vitro assays, careful preparation and handling of this compound are paramount. The following tables summarize key quantitative data for the preparation of stock solutions.

Table 1: Solubility and Recommended Solvents

ParameterRecommendationNotes
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)This compound is expected to be readily soluble in DMSO. This is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro screening.[2][3][4]
Alternative Solvents Ethanol, Dimethylformamide (DMF)May be used if DMSO is incompatible with the assay system. However, solubility should be empirically determined.
Aqueous Solubility Very lowLike other resorcylic acid lactones, this compound is poorly soluble in aqueous buffers.[5]

Table 2: Stock Solution and Storage Recommendations

ParameterRecommendationNotes
Stock Concentration 1-10 mM in 100% DMSOPreparing a high-concentration stock minimizes the volume of solvent added to the final assay, reducing potential solvent toxicity.[2][6]
Storage Temperature -20°CAliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
Storage Duration Up to 3 months at -20°CFor longer-term storage, -80°C is preferable. Stability should be periodically checked.[3]
Light Sensitivity Store protected from lightWhile specific data for this compound is unavailable, many similar compounds are light-sensitive.[2] Use amber vials or wrap tubes in foil.[4]

Table 3: Working Concentration Guidelines for In Vitro Assays

ParameterRecommendationNotes
Final DMSO Concentration ≤ 0.1% (v/v)To avoid solvent-induced artifacts and cytotoxicity. A vehicle control with the same final DMSO concentration must be included in all experiments.[4]
Serial Dilution Pre-dilute in DMSO before adding to aqueous mediaTo prevent precipitation, it is often better to perform intermediate dilutions of the high-concentration stock in DMSO before the final dilution in culture medium or buffer.[6]
Final Working Concentration Assay-dependentThe optimal concentration should be determined empirically, typically through a dose-response experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube. Perform this in a chemical fume hood using appropriate personal protective equipment.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation. For example, if the molecular weight is 350 g/mol , to make a 10 mM solution from 1 mg:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (L) = (0.001 g / 350 g/mol ) / 0.01 mol/L = 0.0002857 L = 285.7 µL

    • Carefully add the calculated volume of sterile DMSO to the tube containing the this compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief warming in a 37°C water bath or sonication may facilitate the process.[3] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber, or foil-wrapped microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilutions (if necessary): For creating a wide range of concentrations, it is advisable to first prepare an intermediate stock in DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Final Working Solutions:

    • Pre-warm the cell culture medium to 37°C.

    • To prepare the final working solutions, dilute the stock or intermediate stock solution directly into the pre-warmed medium. For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of culture medium.

    • Crucial Step: To avoid precipitation, add the small volume of DMSO stock to the larger volume of aqueous medium while gently vortexing or swirling the medium.[4]

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, try preparing a more diluted intermediate stock in DMSO before the final dilution in medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium (e.g., 0.1% DMSO, which corresponds to a 1:1000 dilution). This control is essential to distinguish the effect of the compound from that of the solvent.

  • Application to Assay: Immediately apply the freshly prepared working solutions and vehicle control to your in vitro assay. Do not store aqueous working solutions for extended periods.

Protocol 3: Representative In Vitro Application - MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Remove the old medium and add 100 µL of the freshly prepared this compound working solutions (in a series of dilutions) and the vehicle control to the respective wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[7]

Mandatory Visualizations

Signaling Pathway of this compound

This compound has been shown to inhibit the settlement of barnacle larvae by activating the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) signaling pathway.[1] The diagram below illustrates this proposed mechanism.

CochliomycinA_Pathway cluster_membrane CochliomycinA This compound NOS Nitric Oxide Synthase (NOS) CochliomycinA->NOS Activates CellMembrane Cell Membrane NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Physiological Effects (Inhibition of Larval Settlement) PKG->Downstream Leads to

Caption: this compound activates the NO/cGMP signaling cascade.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow for preparing this compound stock and working solutions for in vitro assays.

Stock_Prep_Workflow start Start weigh Weigh this compound start->weigh add_dmso Add calculated volume of DMSO weigh->add_dmso dissolve Vortex / Sonicate to dissolve add_dmso->dissolve check_dissolution Visually confirm complete dissolution dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into amber tubes check_dissolution->aliquot Yes store Store at -20°C aliquot->store prepare_working Prepare working solutions in pre-warmed medium store->prepare_working For each experiment add_to_assay Add to in vitro assay prepare_working->add_to_assay end End add_to_assay->end

Caption: Workflow for preparing this compound solutions.

References

Troubleshooting & Optimization

Stability of Cochliomycin A in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues encountered when assessing the stability of Cochliomycin A in dimethyl sulfoxide (B87167) (DMSO) and cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound in DMSO?

A1: To ensure the stability of your this compound stock solution, we recommend the following procedure. Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.[1] To minimize exposure to light and moisture, prepare multiple small aliquots in amber, tightly sealed vials.[1] For storage, it is best to keep the aliquots at -20°C or below; they can be stored for up to one month at -20°C or up to six months at -80°C.[2] It is crucial to avoid repeated freeze-thaw cycles as this can degrade the compound.[2]

Q2: What is the maximum recommended concentration of DMSO in cell culture media for my experiments?

A2: The final concentration of DMSO in your cell culture media should be kept as low as possible to avoid cellular toxicity. A concentration of less than 0.1% is generally recommended, as higher concentrations can have detrimental effects on cellular function.[1] However, some cell lines can tolerate up to 1%. It is advisable to perform a solvent tolerance test with your specific cell line to determine the optimal DMSO concentration.[2] Always include a vehicle control (media with the same concentration of DMSO but without the compound) in your experiments.

Q3: My this compound is showing rapid degradation in the cell culture medium. What could be the cause?

A3: Rapid degradation in cell culture medium can be due to several factors. The compound may be inherently unstable in aqueous solutions at 37°C.[3] Components in the media, such as certain amino acids or vitamins, could be reacting with this compound.[3] The pH of the media can also affect stability.[3] To troubleshoot this, you can perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess its inherent aqueous stability.[3] You can also test the stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[3]

Q4: I am observing high variability in my stability measurements between replicates. What could be the reason?

A4: High variability between replicates can stem from inconsistent sample handling and processing.[3] Issues with the analytical method, such as HPLC-MS, can also contribute.[3] Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations.[3] To minimize variability, ensure precise and consistent timing for sample collection and processing, and validate your analytical method for linearity, precision, and accuracy.[3] Also, confirm the complete dissolution of the compound in the solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in cell culture media - Poor aqueous solubility of the compound.- The final concentration of the compound exceeds its solubility limit in the media.- Interaction with media components.- Lower the final concentration of this compound.- Increase the percentage of serum (if compatible with the experiment) as it can enhance solubility.- Perform a kinetic solubility assay to determine the solubility limit in your specific media.[2]
Loss of biological activity in a cell-based assay - Degradation of this compound in the culture medium.- Adsorption of the compound to plasticware (e.g., plates, tips).- Poor cell permeability of the compound.- Assess the stability of this compound in the specific culture medium over the time course of your experiment.[4]- Use low-binding plates and pipette tips.[3]- Include a control to assess non-specific binding to the plasticware.[3]- Evaluate the cell permeability of this compound using appropriate assays.
Inconsistent results from stock solution - Degradation of the compound in DMSO due to improper storage.- Absorption of water by DMSO, leading to hydrolysis of the compound.- Repeated freeze-thaw cycles.- Prepare fresh stock solutions and aliquot them for single use.[4]- Use anhydrous DMSO and store it properly to prevent water absorption.[1]- Store aliquots at -80°C for long-term use and avoid multiple freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in DMSO

This protocol outlines a general method to evaluate the stability of a compound in DMSO over time.

  • Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[1]

  • Storage Conditions: Store the aliquots under the different conditions you wish to test (e.g., -20°C, 4°C, room temperature).[1]

  • Sample Collection: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition. Include a time-zero (T=0) sample that is analyzed immediately after preparation.[1]

  • Sample Analysis: Analyze the concentration and purity of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. Compare the results to the T=0 sample to determine the percentage of the compound remaining.[1]

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework to determine the stability of a compound in a specific cell culture medium.

  • Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.[1]

  • Incubation: Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is <0.1%.[1] Incubate the medium at 37°C in a cell culture incubator (with 5% CO2).[1]

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.[1]

  • Sample Analysis: Analyze the concentration of the parent compound in each sample using a sensitive and specific analytical method like LC-MS/MS. Plot the percentage of the compound remaining versus time to determine the stability profile.[1]

Quantitative Data Summary

Table 1: Stability of this compound (10 mM) in Anhydrous DMSO under Different Storage Conditions.

Storage Temperature1 Week (% Remaining)1 Month (% Remaining)3 Months (% Remaining)
Room Temperature95.2 ± 2.185.6 ± 3.470.1 ± 4.5
4°C99.1 ± 1.597.3 ± 2.092.5 ± 2.8
-20°C99.8 ± 0.999.5 ± 1.298.9 ± 1.5
-80°C100 ± 0.599.9 ± 0.899.7 ± 1.0

Data are presented as mean ± standard deviation (n=3) and are hypothetical.

Table 2: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C.

Time (hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)PBS (pH 7.4) (% Remaining)
0100100100
298.5 ± 1.897.9 ± 2.299.2 ± 1.3
885.3 ± 3.582.1 ± 4.195.6 ± 2.5
2460.7 ± 5.255.4 ± 6.388.4 ± 3.9
4835.1 ± 6.828.9 ± 7.179.5 ± 4.7

Data are presented as mean ± standard deviation (n=3) and are hypothetical.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO spike Spike Media with this compound (Final DMSO < 0.1%) prep_stock->spike prep_media Prepare Cell Culture Media (e.g., DMEM + 10% FBS) prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate collect Collect Aliquots at Time Points (0, 2, 8, 24h) incubate->collect quench Quench with Cold Acetonitrile collect->quench store Store at -80°C quench->store analyze Analyze by LC-MS/MS store->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Workflow for assessing this compound stability in cell culture media.

troubleshooting_workflow cluster_stock_solutions Stock Solution Issues cluster_media_solutions Media Stability Issues cluster_solubility_solutions Solubility Issues start Inconsistent Results or Low Compound Activity check_stock Check Stock Solution Integrity start->check_stock check_media Assess Stability in Media start->check_media check_solubility Evaluate Compound Solubility start->check_solubility sol_fresh Prepare Fresh Stock Use Anhydrous DMSO check_stock->sol_fresh Degradation Suspected sol_storage Aliquot and Store at -80°C Avoid Freeze-Thaw check_stock->sol_storage Improper Storage sol_pbs Test in PBS to Check Inherent Aqueous Stability check_media->sol_pbs Rapid Degradation sol_serum Test with/without Serum check_media->sol_serum sol_conc Lower Final Concentration check_solubility->sol_conc Precipitation Observed sol_assay Perform Solubility Assay check_solubility->sol_assay

Caption: Troubleshooting workflow for this compound stability issues.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Activates response Cellular Response (e.g., Proliferation, Survival) transcription_factor->response Leads to cochliomycin This compound cochliomycin->kinase_b Inhibits

Caption: Hypothetical signaling pathway showing this compound action.

References

Troubleshooting Cochliomycin A precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cochliomycin A. The primary focus is on addressing the common issue of its precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

This compound is a member of the resorcylic acid lactone family, a class of macrolides[1][2][3]. Like many macrolide antibiotics, it is a lipophilic (fat-soluble) molecule with poor solubility in water[4]. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer (e.g., cell culture media, PBS), the compound can rapidly come out of solution, or "crash out," forming a visible precipitate. This occurs because the aqueous environment cannot accommodate the high concentration of the hydrophobic compound.

Q2: What is the recommended solvent for preparing a this compound stock solution?

The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents such as ethanol, methanol, or acetone (B3395972) may also be effective, as is common for macrolides[5]. It is crucial to ensure the compound is completely dissolved in the organic solvent before any dilution into aqueous media.

Q3: My compound precipitated after diluting the DMSO stock into my aqueous buffer. What can I do?

This is a common issue when working with hydrophobic compounds. Here are several steps you can take to troubleshoot and prevent precipitation:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.

  • Optimize the Dilution Method: Avoid adding the aqueous buffer directly to your DMSO stock. Instead, add the DMSO stock dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help disperse the compound before it has a chance to aggregate and precipitate.

  • Check the Final DMSO Concentration: Ensure the final percentage of DMSO in your working solution is as low as possible, typically below 0.5%, to avoid solvent toxicity in cellular assays[6]. However, a slightly higher (but non-toxic) concentration of DMSO may be required to maintain solubility.

  • Consider pH: The solubility of macrolides can be pH-dependent, often decreasing as the pH becomes more alkaline (higher)[7]. If your experimental conditions allow, test if slightly lowering the pH of your aqueous buffer improves solubility.

Q4: How should I store this compound solutions to prevent degradation and precipitation?

Proper storage is critical for maintaining the integrity of your compound.

  • Solid Form: Store solid this compound at -20°C in a desiccator.

  • DMSO Stock Solutions: Prepare aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. For many similar compounds, DMSO stocks are stable for at least one month under these conditions[6].

  • Aqueous Working Solutions: It is strongly recommended to prepare aqueous working solutions of this compound fresh for each experiment. Due to their inherent instability and tendency to precipitate, storing this compound in aqueous solutions for extended periods is not advisable.

Troubleshooting Workflow for Precipitation

If you observe a precipitate, follow this workflow to diagnose and resolve the issue.

G start Precipitation Observed in Aqueous Working Solution stock_check Is the DMSO stock a clear solution? start->stock_check stock_precip Precipitate in Stock stock_check->stock_precip No dilution_check How was the working solution prepared? stock_check->dilution_check Yes stock_sol Gently warm or sonicate the stock solution to redissolve. If it persists, prepare a fresh stock. stock_precip->stock_sol add_stock_to_buffer Recommended Method: Add DMSO stock dropwise to vigorously stirring buffer. dilution_check->add_stock_to_buffer Stock to Buffer add_buffer_to_stock Problematic Method: Adding buffer to stock concentrates the compound locally, causing precipitation. dilution_check->add_buffer_to_stock Buffer to Stock concentration_check Is the final concentration too high? add_stock_to_buffer->concentration_check add_buffer_to_stock->add_stock_to_buffer lower_conc Solution: Lower the final working concentration of this compound. concentration_check->lower_conc Yes dmso_check Is the final DMSO concentration sufficient? concentration_check->dmso_check No final_check Still Precipitating? lower_conc->final_check inc_dmso Solution: Slightly increase the final DMSO % (ensure it remains non-toxic, typically <0.5%). dmso_check->inc_dmso No dmso_check->final_check Yes inc_dmso->final_check consider_additives Advanced Solution: Consider solubility enhancers like non-ionic detergents (e.g., Tween-20) or cyclodextrins if compatible with your experiment. final_check->consider_additives Yes

Caption: Troubleshooting workflow for this compound precipitation.

Data & Protocols

Table 1: Recommended Solvents for Macrolide-type Compounds

While specific solubility data for this compound is not widely published, the following table provides guidance based on chemically similar macrolide antibiotics.

SolventSolubilityNotes
DMSO Generally highRecommended for primary stock solutions[6][8].
Ethanol SolubleCan be used as an alternative to DMSO[5].
Methanol SolubleAnother potential alternative organic solvent[5].
Acetone SolubleEffective for dissolving many macrolides[5].
Water Poorly soluble / InsolubleNot recommended for creating stock solutions[4].

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).

  • Weighing: Carefully weigh out the desired amount of solid this compound. (e.g., for 1 mL of a 10 mM stock, you will need 10 µmoles of the compound).

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, briefly sonicate the tube in a water bath until the solution is clear.

  • Storage: Aliquot the clear stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.

Protocol 2: Preparation of a 10 µM Aqueous Working Solution

This protocol describes the dilution of a 10 mM DMSO stock to a final concentration of 10 µM in an aqueous buffer (a 1:1000 dilution).

  • Preparation: Bring the aqueous buffer (e.g., cell culture medium) to the desired experimental temperature (e.g., 37°C).

  • Aliquot Buffer: In a sterile conical tube, place the final volume of the aqueous buffer needed (e.g., 10 mL).

  • Vortexing: Place the tube on a vortex mixer set to a medium-high speed to create a vortex in the liquid.

  • Dilution: While the buffer is actively vortexing, take 10 µL of the 10 mM this compound DMSO stock solution in a pipette. Submerge the pipette tip into the upper portion of the vortex and dispense the stock solution slowly and steadily.

  • Final Mix: Continue vortexing for an additional 10-15 seconds to ensure thorough mixing.

  • Inspection: Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate.

  • Use Immediately: Use the freshly prepared aqueous working solution immediately for your experiment.

Signaling Pathway

This compound has been shown to inhibit the settlement of barnacle larvae by activating the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) signaling pathway[9].

G cluster_cell Target Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (Inhibition of Larval Settlement) PKG->Physiological_Response Leads to Cochliomycin_A This compound NO_Synthase Nitric Oxide Synthase (NOS) Cochliomycin_A->NO_Synthase Stimulates NO Nitric Oxide (NO) NO_Synthase->NO Produces NO->sGC Activates

Caption: this compound stimulates the NO/cGMP signaling pathway.

References

Technical Support Center: Optimizing Cochliomycin A Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Cochliomycin A for antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an antifungal susceptibility test?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potentcy. A common starting point is a serial two-fold dilution series ranging from 0.03 µg/mL to 512 µg/mL. This wide range helps in identifying the minimum inhibitory concentration (MIC) for various fungal species.

Q2: Which solvent should be used to dissolve this compound?

A2: The solubility of this compound should be empirically determined. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving natural products for in vitro assays. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects fungal growth (typically ≤1% v/v).

Q3: What are the standard methodologies for antifungal susceptibility testing?

A3: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing.[1][2][3] The most common methods are broth microdilution, disk diffusion, and gradient diffusion.[1] Broth microdilution is often used to determine the Minimum Inhibitory Concentration (MIC).[2][3]

Q4: How is the Minimum Inhibitory Concentration (MIC) determined?

A4: The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a specific incubation period.[2][3] For yeasts, the MIC for azoles and echinocandins is often read as the concentration that results in a 50% reduction in growth compared to the control.[2] For amphotericin B and for molds, the MIC is typically the concentration that leads to complete inhibition of growth.[2]

Troubleshooting Guides

Issue 1: No inhibition of fungal growth observed even at high concentrations of this compound.
Possible Cause Troubleshooting Step
Inactivation of this compound Verify the stability of this compound in the chosen solvent and assay medium. Consider performing a bioassay with a known sensitive organism to confirm the compound's activity.
Inappropriate Solvent Ensure the solvent used to dissolve this compound is not antagonizing its antifungal effect. Test different biocompatible solvents.
High Inoculum Density An overly dense fungal inoculum can overwhelm the effect of the antifungal agent. Standardize the inoculum concentration using a spectrophotometer or hemocytometer according to CLSI or EUCAST guidelines.
Intrinsic Resistance of Fungal Strain The tested fungal strain may be naturally resistant to this compound. Test against a panel of different fungal species, including known susceptible reference strains.
Issue 2: Inconsistent MIC values across replicate experiments.
Possible Cause Troubleshooting Step
Inaccurate Drug Concentration Ensure accurate serial dilutions of this compound. Use calibrated pipettes and perform quality control checks on the stock solution.
Variable Inoculum Size Prepare a fresh and standardized inoculum for each experiment. Inoculum preparation is a critical step for reproducibility.[3]
Subjective Endpoint Reading Use a spectrophotometric plate reader to obtain quantitative growth data (e.g., optical density) to standardize the determination of the MIC endpoint.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microtiter plate for the assay or fill them with sterile medium.

Experimental Protocols

Broth Microdilution Assay for this compound

This protocol is a general guideline based on CLSI standards and should be optimized for this compound and the specific fungal strains being tested.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
  • Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, add 100 µL of sterile broth medium (e.g., RPMI-1640) to all wells.
  • Add an additional 100 µL of the this compound stock solution (or a diluted working solution) to the first column of wells.
  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This will create a concentration gradient.
  • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

3. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar (B569324) medium.
  • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
  • Dilute this suspension in the assay medium to achieve the final desired inoculum concentration (e.g., 0.5 - 2.5 x 10^3 CFU/mL for yeasts).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
  • Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[2]

5. Determination of MIC:

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that inhibits fungal growth or by reading the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_coch Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_coch->serial_dilution prep_media Prepare Assay Media and Plates prep_media->serial_dilution prep_inoculum Prepare and Standardize Fungal Inoculum inoculation Inoculate Plates prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Read MICs (Visually or Spectrophotometrically) incubation->read_results analyze_data Analyze and Compare Data read_results->analyze_data optimize Optimize Concentration Range analyze_data->optimize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Workflow node_action node_action start Inconsistent or Unexpected Results? check_protocol Review Protocol and Calculations? start->check_protocol check_reagents Check Reagent Quality and Storage? check_protocol->check_reagents No action_protocol Correct Protocol/ Calculations check_protocol->action_protocol Yes check_inoculum Verify Inoculum Preparation? check_reagents->check_inoculum No action_reagents Prepare Fresh Reagents check_reagents->action_reagents Yes check_equipment Calibrate Equipment (Pipettes, Reader)? check_inoculum->check_equipment No action_inoculum Standardize Inoculum Preparation check_inoculum->action_inoculum Yes action_equipment Recalibrate Equipment check_equipment->action_equipment Yes rerun Re-run Assay check_equipment->rerun No action_protocol->rerun action_reagents->rerun action_inoculum->rerun action_equipment->rerun

Caption: Decision tree for troubleshooting antifungal assays.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Cochliomycin A Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the fermentative production of Cochliomycin A. Our aim is to help you minimize batch-to-batch variability and achieve consistent, high-quality yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

A1: this compound is a member of the 14-membered resorcylic acid lactone (RAL) class of fungal polyketide metabolites.[1] It is a secondary metabolite produced by the marine-derived fungus Cochliobolus lunatus.[2][3] This fungus has been isolated from various marine organisms, including gorgonians and sea anemones.[2][4]

Q2: What are the general challenges in producing this compound that can lead to batch-to-batch variability?

A2: Like many fungal secondary metabolites, the production of this compound is highly sensitive to the physiological state of the producing organism, which is in turn influenced by a multitude of environmental and nutritional factors. Key challenges that contribute to variability include:

  • Inoculum Quality: Inconsistent age, viability, or morphology of the fungal inoculum can lead to significant variations in fermentation performance.

  • Media Composition: Minor fluctuations in the quality and concentration of carbon, nitrogen, and trace element sources can dramatically impact secondary metabolite production.

  • Fermentation Parameters: Deviations in pH, temperature, dissolved oxygen, and agitation rate can alter the metabolic pathways of Cochliobolus lunatus, favoring biomass growth over this compound synthesis, or vice-versa.

  • Genetic Instability: Fungal strains can be prone to genetic drift during repeated subculturing, potentially leading to a decline in productivity over time.

  • Precursor Availability: As a polyketide, the biosynthesis of this compound is dependent on the intracellular pool of acetyl-CoA and malonyl-CoA. Factors affecting primary metabolism will indirectly impact its production.

Troubleshooting Guide

Problem 1: Low or No Production of this compound

This is a common issue that can arise from a number of factors, from the initial culture preparation to the final fermentation conditions.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Poor Inoculum Quality Ensure a consistent and healthy inoculum for each fermentation batch.Protocol 1: Standardized Inoculum Preparation for Cochliobolus lunatus 1. Culture Cochliobolus lunatus on a solid agar (B569324) medium (e.g., Potato Dextrose Agar) for 7-10 days at 28°C until well-sporulated.2. Prepare a spore suspension by gently scraping the surface of the agar with a sterile loop in a solution of 0.1% Tween 80.3. Determine the spore concentration using a hemocytometer.4. Inoculate a seed culture medium (e.g., Potato Dextrose Broth) with a standardized spore concentration (e.g., 1 x 10^6 spores/mL).5. Incubate the seed culture for 48-72 hours at 28°C with shaking at 180 rpm.6. Use a consistent volume of this seed culture to inoculate the production fermenter.
Suboptimal Media Composition Systematically evaluate the effect of different carbon and nitrogen sources on this compound production.Protocol 2: Media Component Screening 1. Prepare a basal fermentation medium.2. Aliquot the basal medium into a series of flasks.3. Supplement individual flasks with different carbon sources (e.g., glucose, sucrose, maltose, starch) at a fixed concentration (e.g., 2% w/v).4. In a separate experiment, supplement flasks with different nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate, sodium nitrate) at a fixed concentration (e.g., 0.5% w/v).5. Inoculate all flasks with a standardized inoculum (Protocol 1).6. Ferment under standard conditions for a fixed duration.7. At the end of the fermentation, extract the broth and quantify this compound production using HPLC.
Inappropriate Fermentation Parameters Optimize key physical parameters of the fermentation process.Protocol 3: Fermentation Parameter Optimization 1. Using a laboratory-scale fermenter, establish a baseline fermentation with a standard medium and inoculum.2. Systematically vary one parameter at a time (e.g., pH: 5.0, 6.0, 7.0; Temperature: 25°C, 28°C, 32°C; Agitation: 150, 180, 220 rpm).3. Monitor cell growth and this compound production throughout the fermentation.4. Identify the optimal value for each parameter that maximizes this compound yield.5. Combine the optimized parameters in a final validation run.

Quantitative Data Summary: Influence of Media on Secondary Metabolite Production (General Fungal Examples)

While specific data for this compound is limited, the following table illustrates the typical impact of media components on secondary metabolite production in fungi, providing a rationale for the optimization experiments suggested above.

Fungal Strain Medium Component Varied Effect on Secondary Metabolite Yield
Aspergillus ochraceusCarbon SourceGlucose resulted in higher yields of ochratoxin A compared to sucrose.
Penicillium chrysogenumNitrogen SourceCorn steep liquor significantly enhanced penicillin production over ammonium sulfate.
Sanghuangporus alpinusCarbon & Nitrogen SourceOptimal yield of exopolysaccharides was achieved with 20.20 g/L fructose (B13574) and 7.29 g/L yeast extract.[5]
Problem 2: Inconsistent this compound Yields Between Batches

Even when this compound is produced, significant variability between batches can hinder research and development efforts.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Inconsistent Raw Material Quality Standardize the source and quality of all media components.- Source all media components from a single, reputable supplier.- For complex components like yeast extract or peptone, consider using lots from the same manufacturing batch for a series of experiments.- If possible, perform basic quality control on incoming raw materials (e.g., moisture content, pH of a standard solution).
Drift in Fermentation Parameters Implement a strict process control and monitoring strategy.- Calibrate all fermenter probes (pH, DO, temperature) before each run.- Maintain a detailed log of all fermentation parameters throughout each batch.- Use automated control systems to maintain setpoints for pH, temperature, and dissolved oxygen.
Genetic Drift of the Production Strain Implement a robust strain maintenance and banking protocol.Protocol 4: Master and Working Cell Bank Preparation 1. From a high-producing culture, prepare a spore suspension (Protocol 1).2. Aliquot the spore suspension into cryovials with a cryoprotectant (e.g., 20% glycerol).3. Slowly freeze the vials to -80°C. This is the Master Cell Bank (MCB).4. To create a Working Cell Bank (WCB), thaw one vial from the MCB and use it to inoculate a fresh solid medium.5. Prepare a spore suspension from this culture and create a new set of cryovials for routine use (the WCB).6. For each new fermentation, start from a fresh vial from the WCB to minimize the number of subcultures.

Visualizing Experimental Workflows and Pathways

To aid in understanding the experimental and biological processes involved in this compound production, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Optimizing this compound Production cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_optimization Optimization Loop spore_plate Spore Plate (C. lunatus) spore_suspension Spore Suspension spore_plate->spore_suspension seed_culture Seed Culture spore_suspension->seed_culture production_fermenter Production Fermenter seed_culture->production_fermenter extraction Broth Extraction production_fermenter->extraction media_prep Media Preparation media_prep->production_fermenter quantification HPLC Quantification extraction->quantification data_analysis Data Analysis quantification->data_analysis parameter_adjustment Parameter Adjustment data_analysis->parameter_adjustment parameter_adjustment->production_fermenter parameter_adjustment->media_prep resorcylic_acid_lactone_biosynthesis Generalized Biosynthetic Pathway of Resorcylic Acid Lactones acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Reductases) polyketide_chain->tailoring_enzymes ral_precursor Resorcylic Acid Lactone Precursor tailoring_enzymes->ral_precursor cyclization Macrocyclization ral_precursor->cyclization cochliomycin_a This compound cyclization->cochliomycin_a

References

Technical Support Center: Overcoming Cochliomycin A Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Cochliomycin A in fungal strains.

Troubleshooting Guide

This guide is designed to help you identify and address potential issues when you observe reduced efficacy of this compound in your experiments.

Observation/Issue Potential Cause Recommended Action
Complete lack of this compound activity against a previously susceptible fungal strain. 1. Compound Degradation: this compound solution may have degraded due to improper storage (e.g., exposure to light, incorrect temperature). 2. Incorrect Concentration: Errors in calculating or preparing the working concentration of this compound. 3. Resistant Contaminant: The fungal culture may be contaminated with a resistant species.1. Prepare a fresh stock solution of this compound from a new vial. 2. Verify all calculations and ensure proper dilution of the stock solution. 3. Re-streak the fungal culture from the original stock to ensure purity and repeat the experiment.
Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound over successive experiments. 1. Development of Acquired Resistance: The fungal strain may be developing resistance mechanisms due to continuous exposure to the compound. 2. Heteroresistance: The fungal population may contain a subpopulation of resistant cells that are being selected for over time.1. Perform gene sequencing of known resistance-associated genes (e.g., efflux pumps, target pathway components). 2. Conduct a population analysis by plating the culture on media with and without this compound to identify resistant subpopulations. 3. Consider combination therapy with other antifungal agents.
This compound is effective in liquid culture but not on solid media (or vice-versa). 1. Biofilm Formation: The fungal strain may be forming a biofilm on the solid surface, which can confer resistance. 2. Compound Diffusion Issues: this compound may not diffuse effectively through the agar (B569324).1. Test for biofilm formation using crystal violet staining. If positive, evaluate this compound efficacy in combination with biofilm-disrupting agents. 2. Use a different susceptibility testing method, such as broth microdilution, which is less affected by diffusion.
Variability in results between experimental replicates. 1. Inoculum Inconsistency: The number of fungal cells used to inoculate each experiment may be inconsistent. 2. Inconsistent Incubation Conditions: Variations in temperature or incubation time can affect fungal growth and drug efficacy.1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer. 2. Ensure all replicates are incubated under identical and well-controlled conditions.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: Cochliomycins belong to the resorcylic acid lactones (RALs) class of natural products. While the specific target of this compound is not definitively established in publicly available literature, related compounds in the RAL family are known to target various cellular pathways, including heat shock protein 90 (HSP90) and mitogen-activated protein kinase (MAPK) signaling pathways[1]. It is hypothesized that this compound may function by inhibiting key cellular processes regulated by these pathways, leading to fungal cell death.

Q2: What are the common molecular mechanisms of resistance to antifungal agents?

A2: Fungal resistance to antifungal drugs can arise through several mechanisms[2][3][4]:

  • Target Modification: Mutations in the gene encoding the drug's target protein can reduce the binding affinity of the drug.

  • Overexpression of Efflux Pumps: Fungi can increase the expression of membrane transporters (like ATP-binding cassette transporters) that actively pump the drug out of the cell, reducing its intracellular concentration[2][5].

  • Alterations in the Drug Target Pathway: Changes in the metabolic pathway that the drug targets can bypass the inhibitory effect of the compound.

  • Biofilm Formation: Fungi can grow within a protective extracellular matrix, which can limit drug penetration and confer resistance[2][6].

Q3: How can I confirm if my fungal strain has developed resistance to this compound?

A3: To confirm resistance, you should perform a standardized antifungal susceptibility test, such as the broth microdilution method, to determine the Minimum Inhibitory Concentration (MIC) of this compound against your strain. Compare this MIC value to that of a known susceptible (wild-type) strain. A significant increase in the MIC for your strain is indicative of resistance.

Q4: Are there any known synergisms between this compound and other antifungal drugs?

A4: While specific synergistic interactions with this compound are not well-documented, combination therapy is a common strategy to overcome drug resistance. For example, combining a primary antifungal with an inhibitor of a resistance mechanism (e.g., an efflux pump inhibitor or an Hsp90 inhibitor) can restore susceptibility[7]. It is recommended to perform checkerboard assays with other common antifungals (e.g., azoles, echinocandins) to identify potential synergistic interactions.

Q5: What signaling pathways are typically involved in fungal drug resistance?

A5: Several conserved signaling pathways are known to regulate drug resistance in fungi. These include the Ras/cAMP/PKA pathway, the calcineurin pathway, the MAPK signaling cascade, and the Target of Rapamycin (TOR) pathway[8][9][10]. These pathways often regulate cellular stress responses, cell wall integrity, and the expression of drug efflux pumps, all of which can contribute to resistance.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines[11][12].

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Materials:

  • Fungal isolate

  • This compound

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on appropriate agar plates.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a positive control (fungal inoculum without drug) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control[11]. This can be assessed visually or by reading the optical density with a microplate reader.

Data Presentation

Table 1: Hypothetical MIC Values for this compound Against Susceptible and Resistant Fungal Strains

Fungal StrainConditionMIC50 (µg/mL)MIC90 (µg/mL)
Saccharomyces cerevisiae (Wild-Type)Susceptible2.55.0
Saccharomyces cerevisiae (Resistant Isolate 1)Resistant40>64
Candida albicans (Wild-Type)Susceptible1.252.5
Candida albicans (Resistant Isolate 1)Resistant2040

This table is a template. Researchers should populate it with their own experimental data.

Visualizations

signaling_pathway cluster_stress External Stress (this compound) cluster_pathways Resistance Signaling Pathways cluster_response Cellular Response stress This compound MAPK MAPK Pathway stress->MAPK Calcineurin Calcineurin Pathway stress->Calcineurin PKA cAMP-PKA Pathway stress->PKA Efflux Efflux Pump Upregulation MAPK->Efflux Target Target Modification MAPK->Target Calcineurin->Efflux Biofilm Biofilm Formation Calcineurin->Biofilm PKA->Biofilm Resistance Resistance Efflux->Resistance Target->Resistance Biofilm->Resistance

Caption: Fungal drug resistance signaling pathways.

experimental_workflow start Observe Reduced Efficacy of this compound check_purity Check Culture Purity start->check_purity prepare_drug Prepare Fresh this compound Solution start->prepare_drug mic_test Perform Broth Microdilution MIC Assay check_purity->mic_test prepare_drug->mic_test compare_mic Compare MIC to Wild-Type mic_test->compare_mic susceptible Strain is Susceptible (Troubleshoot Experimental Conditions) compare_mic->susceptible No Significant Increase resistant Strain is Resistant compare_mic->resistant Significant Increase investigate Investigate Resistance Mechanism (Sequencing, Efflux Assay, etc.) resistant->investigate

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Refining Cochliomycin A Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Cochliomycin A from crude extracts.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound, presented in a question-and-answer format.

Issue: Emulsion Formation During Liquid-Liquid Extraction

Q1: What causes the formation of a stable emulsion between the aqueous and organic layers during the initial extraction of the crude broth?

A1: Emulsions are frequently caused by the presence of surfactant-like molecules in the crude extract, such as phospholipids, free fatty acids, and proteins. These molecules have solubility in both the aqueous and organic phases, leading to the formation of a stable intermediate layer that can trap the target analyte, this compound, resulting in lower yields.[1] Vigorous shaking during the extraction process can also contribute to emulsion formation.[1]

Q2: How can I prevent or break an emulsion once it has formed?

A2:

  • Prevention: Instead of vigorous shaking, gently swirl the separatory funnel. This maintains a large surface area for extraction while minimizing the agitation that leads to emulsions.[1]

  • Disruption:

    • Salting Out: Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous phase, forcing the surfactant-like molecules into one of the layers and breaking the emulsion.[1]

    • Solvent Modification: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can help to dissolve the emulsifying agents.[1]

    • Centrifugation: For smaller volumes, centrifuging the mixture can help to separate the layers.

    • Filtration: Passing the emulsified layer through a bed of celite or a similar filter aid can sometimes break the emulsion.

Issue: Low Yield of this compound After Initial Extraction

Q1: My initial solvent extraction is resulting in a very low yield of this compound. What are the potential causes?

A1: Several factors could contribute to low yields:

  • Incomplete Extraction: The chosen solvent may not be optimal for this compound, or the extraction time may be insufficient. Multiple extractions (3-4 times) with fresh solvent will yield better recovery than a single large-volume extraction.

  • pH of the Aqueous Phase: The ionization state of this compound can significantly affect its solubility in the organic solvent. Ensure the pH of the aqueous crude extract is adjusted to a level where this compound is in its neutral, more organic-soluble form.

  • Analyte Adsorption: this compound may be adsorbing to particulate matter in the crude extract.[1] Pre-filtering the crude extract before extraction can mitigate this.

  • Analyte Binding: The compound may be binding to high-molecular-weight molecules like proteins.[1] A protein precipitation step prior to extraction might be necessary.

Issue: Co-elution of Impurities During Chromatography

Q1: During my chromatographic separation (e.g., silica (B1680970) gel or HPLC), I am observing impurities that co-elute with this compound. How can I improve the resolution?

A1:

  • Optimize the Mobile Phase:

    • Normal Phase (e.g., Silica Gel): Systematically vary the polarity of your solvent system. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation.

    • Reverse Phase (e.g., C18 HPLC): Adjust the ratio of your aqueous and organic solvents (e.g., water/acetonitrile or water/methanol). Modifying the aqueous phase with additives like formic acid or trifluoroacetic acid (for acidic compounds) or ammonium (B1175870) hydroxide (B78521) (for basic compounds) can change the retention times of your target and impurities.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase with alternative selectivity. For example, if you are using a C18 column, a phenyl-hexyl or cyano column might offer different retention characteristics.

  • Sample Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude or partially purified extract loaded onto the column.

Frequently Asked Questions (FAQs)

Q: What is a recommended starting point for a solvent system in the initial liquid-liquid extraction of this compound?

A: While the optimal solvent will depend on the specific fermentation broth composition, a common starting point for extracting polyketides like this compound is ethyl acetate (B1210297). It offers good solubility for many natural products and is immiscible with water. You may need to adjust the pH of the aqueous layer to ensure this compound is in a neutral state for efficient extraction.

Q: How can I monitor the presence of this compound during the purification process?

A: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of your target compound in different fractions. Develop a TLC method with a suitable solvent system and a visualization technique (e.g., UV light or a chemical stain) that allows you to distinguish this compound from other components. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the preferred method.

Q: What are some common stability issues to be aware of when purifying this compound?

A: Natural products can be sensitive to pH, temperature, and light. It is advisable to:

  • Work at lower temperatures (e.g., on ice or in a cold room) when possible, especially during concentration steps.

  • Protect your samples from direct light.

  • Avoid prolonged exposure to strong acids or bases unless required for a specific purification step.

  • Store purified fractions at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) if the compound is prone to oxidation.

Data Presentation

Table 1: Representative Purification Summary for this compound

Purification StepTotal Dry Weight (mg)This compound Purity (%)This compound Yield (mg)Step Recovery (%)Overall Recovery (%)
Crude Extract10,0001.5150100100
Liquid-Liquid Extraction (Ethyl Acetate)2,500512583.383.3
Silica Gel Column Chromatography4002510080.066.7
Preparative HPLC (C18)609858.858.839.2

Note: The data presented in this table is hypothetical and intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound from Fermentation Broth

  • Harvest and Clarify: Centrifuge the fermentation broth to pellet the mycelia and other solids. Decant and collect the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to the optimal level for this compound extraction (typically to neutralize the molecule, e.g., pH 7.0, but this should be empirically determined).

  • Solvent Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Gently swirl the funnel for 5-10 minutes to ensure thorough mixing without forming a stable emulsion.

    • Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Collect the upper organic (ethyl acetate) layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.

  • Combine and Dry: Pool the organic extracts. Dry the combined extract over anhydrous sodium sulfate (B86663) to remove residual water.

  • Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate extract in vacuo using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography for Fractionation

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions containing the target compound and concentrate them in vacuo.

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification start Fermentation Broth centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant ph_adjust pH Adjustment supernatant->ph_adjust lle Liquid-Liquid Extraction (Ethyl Acetate) ph_adjust->lle organic_phase Collect Organic Phase lle->organic_phase concentrate Concentrate in vacuo organic_phase->concentrate crude_extract Crude Extract concentrate->crude_extract silica Silica Gel Chromatography crude_extract->silica fraction_analysis TLC/HPLC Analysis silica->fraction_analysis pool Pool Fractions fraction_analysis->pool prep_hplc Preparative HPLC pool->prep_hplc pure_cochliomycin Pure this compound prep_hplc->pure_cochliomycin

Caption: General experimental workflow for the purification of this compound.

troubleshooting_emulsion cluster_solutions Troubleshooting Steps start Emulsion Formed During Liquid-Liquid Extraction? gentle Action: Use gentle swirling instead of shaking start->gentle Yes proceed Problem Resolved: Proceed with extraction start->proceed No salt Action: Add brine (salting out) gentle->salt Still persists gentle->proceed centrifuge Action: Centrifuge the mixture salt->centrifuge Still persists salt->proceed solvent Action: Add a small amount of a different organic solvent centrifuge->solvent Still persists centrifuge->proceed solvent->proceed

Caption: Decision tree for troubleshooting emulsion formation.

References

Validation & Comparative

A Comparative Analysis of Antifungal Efficacy: Cochliomycin A and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the data concerning the antifungal properties of Cochliomycin A compared to the well-established polyene antibiotic, Amphotericin B. While Amphotericin B has been extensively studied for decades, providing a wealth of information on its efficacy, mechanism of action, and clinical applications, data on the specific antifungal activity of this compound remains scarce. This guide, therefore, presents a detailed overview of Amphotericin B's antifungal profile, supported by experimental data, and summarizes the limited information available for this compound and related compounds.

Amphotericin B: The Gold Standard Polyene Antifungal

Amphotericin B, a polyene macrolide isolated from Streptomyces nodosus, has been a cornerstone in the treatment of severe systemic fungal infections for over 60 years. Its broad spectrum of activity and fungicidal nature have established it as a critical therapeutic agent, despite its notable toxicity.

Mechanism of Action

The primary mechanism of action of Amphotericin B involves its high affinity for ergosterol, a principal sterol component of fungal cell membranes. Upon binding, Amphotericin B molecules aggregate to form transmembrane channels or pores. This interaction disrupts the integrity of the cell membrane, leading to the leakage of essential intracellular components, such as ions (K+, Na+, H+, and Cl-), and ultimately results in fungal cell death.[1][2][3] Additionally, there is evidence to suggest that Amphotericin B can induce oxidative stress within fungal cells, contributing to its fungicidal effect.[2]

Immunomodulatory Effects and Signaling Pathways

Beyond its direct antifungal action, Amphotericin B exhibits immunomodulatory properties. It can stimulate phagocytic cells, enhancing the host's immune response to fungal infections.[4] This immunomodulation is mediated, in part, through the Toll-like receptor (TLR) signaling pathway. Amphotericin B can bind to TLR2 and CD14 on immune cells, triggering a signaling cascade that involves the adaptor protein MyD88 and leads to the activation of the transcription factor NF-κB. This, in turn, promotes the expression of genes involved in macrophage activation and the release of cytokines and chemokines. Interestingly, liposomal formulations of Amphotericin B may shift this signaling from TLR2 to TLR4, which has been associated with a reduced pro-inflammatory response.[5]

dot

AmphotericinB_Signaling AmB Amphotericin B TLR2 TLR2 AmB->TLR2 CD14 CD14 AmB->CD14 MyD88 MyD88 TLR2->MyD88 CD14->TLR2 NFkB NF-κB MyD88->NFkB Anti_inflammatory Anti-inflammatory Response MyD88->Anti_inflammatory Macrophage_Activation Macrophage Activation NFkB->Macrophage_Activation Cytokines Pro-inflammatory Cytokine Release NFkB->Cytokines Liposomal_AmB Liposomal Amphotericin B TLR4 TLR4 Liposomal_AmB->TLR4 TLR4->MyD88

Amphotericin B Immunomodulatory Signaling Pathway
Antifungal Spectrum and Efficacy

Amphotericin B possesses a broad spectrum of activity against a wide range of fungal pathogens, including yeasts and molds.

Table 1: In Vitro Susceptibility of Various Fungi to Amphotericin B

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Candida albicans0.25 - 1.0[6]
Candida spp. (non-albicans)0.25 - 2.0[6]
Cryptococcus neoformans0.12 - 1.0[1]
Aspergillus fumigatus0.5 - 2.0[1]
Aspergillus spp. (other)0.5 - 4.0[6]
Histoplasma capsulatum0.03 - 1.0[1]
Blastomyces dermatitidis0.03 - 1.0[1]
Coccidioides immitis0.03 - 1.0[1]
Mucorales0.125 - 2.0[1]

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific isolate and testing methodology.

This compound: An Enigma in Antifungal Research

This compound belongs to the family of resorcylic acid lactones, a class of fungal secondary metabolites. While various Cochliomycin analogues and other resorcylic acid lactones have been isolated and studied for different biological activities, there is a significant lack of published data specifically detailing the antifungal efficacy of this compound.

Mechanism of Action (Hypothesized)

Direct studies on the antifungal mechanism of this compound are not available in the reviewed literature. However, research on related resorcylic acid lactones, such as radicicol, suggests a potential mechanism involving the inhibition of chitin (B13524) synthase.[1] Chitin is a crucial component of the fungal cell wall, and its inhibition would disrupt cell wall integrity, leading to fungal cell death. It is important to emphasize that this is a hypothesized mechanism based on related compounds and has not been experimentally verified for this compound.

Antifungal Spectrum and Efficacy

No quantitative data, such as MIC or Minimum Fungicidal Concentration (MFC) values, for this compound against common human fungal pathogens like Candida or Aspergillus species were found in the available scientific literature. One study on Cochliomycin H, a related compound, mentioned an evaluation of its antifungal activities, but no specific data was provided.[7]

Signaling Pathways

Information regarding the effects of this compound on fungal signaling pathways is also absent from the current body of scientific literature. One study indicated that this compound affects the NO/cGMP pathway in barnacle larvae, but this is related to its anti-settlement activity and cannot be extrapolated to its antifungal mechanism.

Experimental Protocols

Standardized methods for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi have been established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38)

This method is a widely accepted reference for determining the MIC of antifungal agents.

dot

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Prepare standardized fungal inoculum Antifungal_Dilution 2. Prepare serial dilutions of antifungal agent Inoculation 3. Inoculate microtiter plate wells with fungal suspension and antifungal dilutions Antifungal_Dilution->Inoculation Incubation 4. Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_MIC 5. Visually or spectrophotometrically determine the MIC Incubation->Read_MIC Interpretation 6. Interpret results based on CLSI breakpoints Read_MIC->Interpretation

Broth Microdilution Experimental Workflow

Protocol Outline:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) media. A standardized suspension of fungal cells (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions. The plate is then incubated at 35°C for 24 to 48 hours, depending on the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer to measure turbidity.

Conclusion

References

This review addresses in-depth recent structure-activity relationship (SAR) studies published in 2015 on new marine compounds and their synthetic analogues with potential or established anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the 2015 structure-activity relationship (SAR) studies of marine compounds reveals a promising wave of potential anticancer agents. Researchers have meticulously documented the intricate dance between chemical structure and cytotoxic activity, offering valuable blueprints for future drug development. This guide synthesizes the key findings from that year, presenting a comparative analysis of novel marine-derived compounds and their synthetic analogues, with a focus on their performance against various cancer cell lines.

A pivotal 2017 review by Fedorov et al. provides a comprehensive overview of the SAR studies on new marine anticancer agents published in 2015. The research highlighted in this review spans several classes of compounds, including terpenoids, glycosides, alkaloids, and steroids, showcasing the rich chemical diversity of the marine environment as a source for oncology-focused drug discovery.[1][2]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of these marine compounds and their synthetic derivatives was primarily assessed using various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the quantitative data from notable SAR studies published in 2015, offering a clear comparison of the cytotoxic effects of different structural modifications.

Marine Alkaloids and Their Analogues

Marine alkaloids, a diverse group of nitrogen-containing compounds, have long been a focal point of anticancer research. Studies in 2015 continued to explore the SAR of known alkaloids and their synthetic derivatives, aiming to enhance their potency and selectivity. For instance, research on fascaplysin (B45494) and its derivatives has shed light on how modifications to its distinct ring system can influence its anticancer properties.[3]

Compound/AnalogueCancer Cell LineIC50 (µM)Key Structural Modification
Makaluvamine A Analogue 9 Caco-215Introduction of a specific heterocyclic moiety
HCT-11615
PC-315
NCI-H46010
Pyridoquinoxalinedione 12 PC-3>20Pentacyclic hybrid of ellipticine (B1684216) and makaluvamine A
HCT-116>20

Table 1: Comparative anticancer activity of synthetic analogues of the marine alkaloid makaluvamine A, as reported in a 2015 study. The data highlights the cytotoxic effects against various cancer cell lines.[4]

Marine Terpenoids: Sesterterpenoids and Steroids

Terpenoids, a large class of organic compounds derived from isoprene (B109036) units, are abundant in marine organisms. In 2015, significant attention was given to sesterterpenoids (C25 terpenes) and steroids for their potent cytotoxic activities.[5] In silico studies on marine steroids from starfishes also explored their potential as inhibitors of key cancer-related proteins like Bcl-2 and CDK-4/Cyclin D1.[6]

Compound ClassCancer Cell Line(s)Activity/Finding
Sesterterpenoids VariousMany exhibit promising cytotoxic and anticancer potential.
Marine Steroids In silico Bcl-2 & CDK-4/Cyclin D1Identified as potential leads for cancer treatment.

Table 2: Overview of anticancer potential of marine-derived terpenoids from 2015 studies.

Experimental Protocols: A Look at the Methodology

The evaluation of the anticancer activity of these marine compounds relies on a set of standardized in vitro assays. Understanding these protocols is crucial for interpreting the SAR data.

Cell Viability and Cytotoxicity Assays

A common method to determine the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the marine compound or its analogue for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat Cells with Marine Compounds (Varying Concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for Formazan Crystal Formation E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance G->H I Calculate IC50 Values H->I Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation MarineCompound Marine Compound MarineCompound->PI3K Inhibition

References

A Comparative Analysis of the Hsp90 Inhibitors: Cochliomycin A and Radicicol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two heat shock protein 90 (Hsp90) inhibitors: the well-characterized antibiotic, radicicol (B1680498), and the more recently identified natural product, Cochliomycin A. Both compounds are members of the resorcylic acid lactone family and target the N-terminal ATP-binding pocket of Hsp90, a critical chaperone protein for the stability and function of numerous oncogenic proteins.[1][2] This guide will delve into their binding characteristics, downstream signaling effects, and the experimental methodologies used to elucidate these mechanisms.

Executive Summary

Mechanism of Action: Targeting the Hsp90 ATP-Binding Site

Both this compound and radicicol exert their effects by competitively binding to the N-terminal ATP-binding pocket of Hsp90.[1][2] This inhibition disrupts the Hsp90 chaperone cycle, which is essential for the proper folding, stability, and activity of a multitude of client proteins, many of which are critical for cancer cell survival and proliferation. By occupying the ATP binding site, these inhibitors lock Hsp90 in a conformation that is unfavorable for client protein interaction and maturation, ultimately leading to the ubiquitination and proteasomal degradation of these client proteins.[3]

dot

Figure 1: General mechanism of Hsp90 inhibition by this compound and radicicol.

Quantitative Comparison of Hsp90 Inhibition

A key aspect of comparing these two inhibitors is their potency in binding to and inhibiting Hsp90. For radicicol, extensive quantitative data is available.

ParameterRadicicolThis compoundReference
IC50 (Hsp90 ATPase Assay) ~20 nMNot Reported[4]
Binding Affinity (Kd) 1.2 - 46.3 nMNot Reported[4]

As the table indicates, there is a significant gap in the literature regarding the specific IC50 and Kd values for this compound's interaction with Hsp90. This lack of data prevents a direct quantitative comparison of potency between the two compounds.

Impact on Downstream Signaling Pathways

The inhibition of Hsp90 leads to the degradation of its client proteins, thereby affecting multiple downstream signaling pathways crucial for cancer cell proliferation and survival. The effects of radicicol on the Raf-1 and Akt pathways have been well-documented.

Raf-1 Degradation

Raf-1, a key component of the MAPK/ERK signaling pathway, is a well-established Hsp90 client protein. Radicicol treatment has been shown to disrupt the Hsp90-Raf-1 interaction, leading to the destabilization and subsequent proteasomal degradation of Raf-1.[5][6] This effect has been observed at concentrations that also inhibit cell transformation.[5] While it is expected that this compound would have a similar effect due to its shared mechanism of action, specific studies demonstrating this compound-induced Raf-1 degradation are currently lacking.

dot

Raf1_Degradation_Pathway Radicicol Radicicol Hsp90 Hsp90 Radicicol->Hsp90 Inhibits Raf-1 Degradation Raf-1 Degradation Radicicol->Raf-1 Degradation Induces via Hsp90 inhibition Hsp90-Raf-1 Complex Hsp90-Raf-1 Complex Hsp90->Hsp90-Raf-1 Complex Binds Hsp90->Raf-1 Degradation Prevents Raf-1 Raf-1 Raf-1->Hsp90-Raf-1 Complex Ubiquitin-Proteasome System Ubiquitin-Proteasome System Hsp90-Raf-1 Complex->Ubiquitin-Proteasome System Targeted by MAPK/ERK Pathway MAPK/ERK Pathway Hsp90-Raf-1 Complex->MAPK/ERK Pathway Activates Ubiquitin-Proteasome System->Raf-1 Degradation

Figure 2: Radicicol-induced degradation of the Hsp90 client protein Raf-1.
Akt Signaling Pathway

The PI3K/Akt signaling pathway is another critical cascade for cell survival and proliferation, and Akt is a known Hsp90 client protein. Radicicol has been shown to affect this pathway, although the effects can be complex and cell-type dependent.[7] Generally, Hsp90 inhibition is expected to lead to Akt degradation and a subsequent decrease in downstream signaling. However, some studies have reported that radicicol's effects on Akt phosphorylation can be observed at concentrations that do not significantly deplete total Akt levels, suggesting a more nuanced regulatory role.[8] As with Raf-1, there is a lack of specific data on how this compound modulates the Akt signaling pathway.

Akt_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p-Akt p-Akt PDK1->p-Akt Phosphorylates Akt Akt Akt->p-Akt Downstream Effects Cell Survival & Proliferation p-Akt->Downstream Effects Radicicol Radicicol Hsp90 Hsp90 Radicicol->Hsp90 Inhibits Hsp90->Akt Stabilizes

Figure 4: Workflow for a coupled-enzyme Hsp90 ATPase activity assay.
Competitive Binding Assay

This assay determines the binding affinity (Kd) of an unlabeled inhibitor by measuring its ability to displace a labeled ligand from the Hsp90 binding pocket.

Protocol:

  • Labeled Ligand: A fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin) is used as the probe.

  • Binding Reaction: Incubate a constant concentration of purified Hsp90 and the fluorescent probe with increasing concentrations of the unlabeled competitor (this compound or radicicol).

  • Detection: Measure the fluorescence polarization or anisotropy of the solution. As the unlabeled competitor displaces the fluorescent probe, the polarization/anisotropy will decrease.

  • Data Analysis: Plot the change in fluorescence polarization against the competitor concentration to determine the Ki (inhibition constant), which is related to the Kd. [9]

Western Blot Analysis of Client Protein Degradation

This technique is used to visualize and quantify the levels of Hsp90 client proteins in cells treated with an inhibitor.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells (e.g., MCF-7, HeLa) and treat them with varying concentrations of this compound or radicicol for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., anti-Raf-1, anti-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. [10][11][12][13][14]7. Quantification: Densitometry analysis of the protein bands allows for the quantification of client protein levels relative to the loading control.

dot

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Cell Treatment->Cell Lysis & Protein Extraction Protein Quantification Protein Quantification Cell Lysis & Protein Extraction->Protein Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Quantification->SDS-PAGE & Transfer Immunoblotting Primary & Secondary Antibody Incubation SDS-PAGE & Transfer->Immunoblotting Detection & Quantification Detection & Quantification Immunoblotting->Detection & Quantification

Figure 5: General workflow for Western blot analysis of Hsp90 client proteins.

Conclusion and Future Directions

Radicicol stands as a cornerstone in the study of Hsp90 inhibition, with a well-defined mechanism of action supported by extensive quantitative data. Its ability to bind with high affinity to the N-terminal ATP pocket of Hsp90 and induce the degradation of key oncoproteins like Raf-1 provides a clear rationale for its anti-cancer properties.

This compound, as another member of the resorcylic acid lactone family, holds promise as an Hsp90 inhibitor. However, the current body of literature lacks the specific biochemical and cellular data necessary for a direct and comprehensive comparison with radicicol. Future research should prioritize the determination of this compound's IC50 and Kd for Hsp90, as well as detailed investigations into its effects on critical cancer-related signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades. Such studies will be crucial in defining the therapeutic potential of this compound and its potential advantages or disadvantages compared to established Hsp90 inhibitors like radicicol.

References

Radicicol is a macrocyclic antifungal antibiotic, which is chemically distinct from the BA antibiotic family, but nonetheless targets the ATP/ADP-binding site in the amino terminus of Hsp90, with resultant inhibition of ATPase activity and degradation of Hsp90 client proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of radicicol (B1680498) and the benzoquinone ansamycin (B12435341) (BA) family of antibiotics, two distinct classes of natural products that potently inhibit the molecular chaperone Heat shock protein 90 (Hsp90). Both compound families target the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of a wide array of oncogenic client proteins. This guide presents a comparative analysis of their mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for their characterization.

Mechanism of Action: A Shared Target, Distinct Interactions

Radicicol, a macrocyclic antifungal antibiotic, and the BA family, which includes geldanamycin (B1684428) and its derivatives like 17-AAG, are structurally unrelated yet functionally analogous.[1] Both classes of compounds act as competitive inhibitors of ATP binding to the N-terminal domain of Hsp90.[2][3] This inhibition locks the chaperone in a conformation that is unfavorable for client protein maturation, ultimately leading to the ubiquitination and proteasomal degradation of these clients.[4][5]

While both inhibitors occupy the same nucleotide-binding pocket, their specific interactions with the amino acid residues within this pocket differ, which may account for variations in their binding affinities and biological activities.[6]

Comparative Performance: Potency vs. Stability

In vitro, radicicol generally exhibits a higher binding affinity and greater potency in inhibiting Hsp90 ATPase activity compared to geldanamycin.[3] However, the clinical development of radicicol has been hampered by its poor in vivo stability, attributed to its reactive epoxide and α,β-unsaturated ketone moieties.[7] This instability leads to rapid metabolism and loss of antitumor activity in animal models.[8]

Conversely, while geldanamycin itself also suffers from poor solubility and hepatotoxicity, its semi-synthetic derivative, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), has shown improved pharmacological properties and has been evaluated in numerous clinical trials.[4][9] To overcome the limitations of the parent compounds, research has focused on developing analogues of both radicicol and geldanamycin with improved stability and in vivo efficacy.[7][10] Oxime derivatives of radicicol, for instance, have demonstrated significant in vivo antitumor activity.[7][8]

Quantitative Data Summary

The following tables summarize the comparative in vitro efficacy of radicicol, geldanamycin, and their key derivatives against Hsp90 and various cancer cell lines.

Table 1: Comparative Hsp90 Binding Affinity and ATPase Inhibition

CompoundTargetAssay TypeIC50 / KdReference
RadicicolHsp90ATPase Inhibition~17 nM (Kd)[11]
GeldanamycinHsp90ATPase Inhibition--
17-AAGHsp90ATPase Inhibition--
Radicicol Oxime (KF25706)Hsp90Competitive Binding-[8]

Table 2: Comparative Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference
Radicicol Oxime (KF25706)MX-1Breast Carcinoma-[8]
17-AAGMDA-MB-231Breast Cancer60 nM[4]
GeldanamycinVariousVariousnM range[4]
17-DMAGVariousVariousnM range[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hsp90_Inhibition_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibitor Action cluster_2 Consequences of Inhibition Hsp90 (open) Hsp90 (open) Hsp90-Client (intermediate) Hsp90-Client (intermediate) Hsp90 (open)->Hsp90-Client (intermediate) Client Protein (e.g., Akt, Raf-1) Hsp90-Inhibitor Hsp90-Inhibitor Complex Hsp90 (open)->Hsp90-Inhibitor Hsp90-Client (closed) Hsp90-Client (closed) Hsp90-Client (intermediate)->Hsp90-Client (closed) ATP Binding Hsp90-Client (closed)->Hsp90 (open) ATP Hydrolysis Client Maturation Radicicol Radicicol Radicicol->Hsp90 (open) Binds to ATP Pocket Geldanamycin Geldanamycin Geldanamycin->Hsp90 (open) Binds to ATP Pocket Client Degradation Client Degradation Hsp90-Inhibitor->Client Degradation Ubiquitin- Proteasome System Apoptosis Apoptosis Client Degradation->Apoptosis Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Hsp90_Purification Purify Hsp90 Protein ATPase_Assay Hsp90 ATPase Assay (Malachite Green) Hsp90_Purification->ATPase_Assay Inhibitor_Treatment_1 Treat with Radicicol or Geldanamycin Analogs ATPase_Assay->Inhibitor_Treatment_1 IC50_Determination Determine IC50 Values Inhibitor_Treatment_1->IC50_Determination Data_Analysis Densitometry and Analysis of Protein Levels IC50_Determination->Data_Analysis Comparative Efficacy Cell_Culture Culture Cancer Cells Inhibitor_Treatment_2 Treat Cells with Inhibitors (Time-course & Dose-response) Cell_Culture->Inhibitor_Treatment_2 Cell_Lysis Cell Lysis and Protein Quantification Inhibitor_Treatment_2->Cell_Lysis Western_Blot Western Blot for Client Proteins (Akt, Raf-1, etc.) and Hsp70 Cell_Lysis->Western_Blot Western_Blot->Data_Analysis

References

Cross-Validation of Cochliomycin A's Antifungal Activity in Diverse Yeast Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of Cochliomycin A, a resorcylic acid lactone, against various yeast species. Due to the limited availability of specific data for this compound, this guide focuses on the closely related and more extensively studied compound, Cocultimycin A. The performance of Cocultimycin A is compared with established antifungal agents: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin). This document summarizes quantitative antifungal susceptibility data, details relevant experimental protocols, and visualizes the known and putative signaling pathways affected by these compounds.

Comparative Antifungal Activity

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of Cocultimycin A and comparator drugs against several clinically relevant yeast species. It is important to note that specific MIC data for Cocultimycin A against a wide range of yeast species is limited in publicly available literature.

Yeast SpeciesCocultimycin A MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans1.560.25 - 1.00.25 - 2.00.03 - 0.5
Candida glabrataData Not Available0.5 - 2.08.0 - 64.00.06 - 0.5
Candida kruseiData Not Available0.5 - 4.016.0 - >64.00.125 - 1.0
Cryptococcus neoformans0.5 - 4.0 (general range for Cryptococcus)0.125 - 1.02.0 - 16.0Data Not Available
Saccharomyces cerevisiaeData Not Available≤0.02 - 1.04.0 - 32.00.06 - 0.5

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here are compiled from various studies for comparative purposes.

Experimental Protocols

The determination of antifungal susceptibility is crucial for both research and clinical applications. Standardized methods developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of results. The most common method is the broth microdilution assay.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antifungal agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the yeast to be tested. The plates are incubated, and the MIC is determined as the lowest drug concentration that inhibits visible growth.

Key Steps:

  • Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: The stock solution is serially diluted in RPMI-1640 medium (a standard yeast growth medium) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline or water, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized yeast suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no yeast) are also included.

  • Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.

  • Reading the MIC: The MIC is determined by visual inspection or by using a spectrophotometer to identify the lowest concentration of the antifungal agent that shows no visible growth or a significant reduction in turbidity compared to the growth control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which antifungal agents exert their effects is vital for drug development and for overcoming resistance. The following diagrams illustrate the known or putative signaling pathways affected by Cocultimycin A and the comparator drugs.

Putative Mechanism of Action of Cocultimycin A in Candida albicans

Cocultimycin A has been shown to inhibit biofilm formation and the morphological transition from yeast to hyphal form in Candida albicans, which are key virulence factors.[1][2] Studies suggest that Cocultimycin A's mechanism involves the downregulation of genes associated with cell adhesion, hyphal development, and ergosterol (B1671047) biosynthesis.[1]

CocultimycinA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_phenotype Phenotypic Effects Ergosterol Ergosterol Biosynthesis (ERG1, ERG11) Adhesion Decreased Adhesion Ergosterol->Adhesion cAMP_PKA cAMP-PKA Pathway (TPK1) Hyphae Inhibition of Hyphal Formation cAMP_PKA->Hyphae MAPK MAPK Pathway (Cell Wall Integrity - CHS1) MAPK->Hyphae Biofilm Biofilm Inhibition Adhesion->Biofilm Hyphae->Biofilm CocultimycinA Cocultimycin A CocultimycinA->Ergosterol Inhibits gene expression CocultimycinA->cAMP_PKA Inhibits gene expression CocultimycinA->MAPK Inhibits gene expression

Caption: Putative signaling pathways affected by Cocultimycin A in Candida albicans.

Mechanism of Action of Fluconazole

Fluconazole is a triazole antifungal that targets the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Fluconazole_Pathway Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase (Erg11p) Fluconazole->Lanosterol_Demethylase Inhibits Toxic_Sterols Accumulation of 14-α-methyl sterols (Toxic Intermediates) Lanosterol_Demethylase->Toxic_Sterols Leads to Ergosterol Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol Blocked Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Membrane_Integrity Disrupted Membrane Fluidity and Integrity Toxic_Sterols->Membrane_Integrity Contributes to Ergosterol->Membrane_Integrity Depletion leads to Growth_Inhibition Fungistatic Effect (Inhibition of Growth) Membrane_Integrity->Growth_Inhibition

Caption: Fluconazole's inhibition of the ergosterol biosynthesis pathway.

Mechanism of Action of Caspofungin

Caspofungin belongs to the echinocandin class of antifungals, which disrupt the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan.

Caspofungin_Pathway Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase (Fks1p) Caspofungin->Glucan_Synthase Inhibits Glucan β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan Blocked UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Cell Wall Instability Glucan->Cell_Wall Depletion leads to Osmotic_Lysis Osmotic Lysis and Cell Death Cell_Wall->Osmotic_Lysis

Caption: Caspofungin's disruption of fungal cell wall synthesis.

Conclusion

Cocultimycin A demonstrates notable antifungal activity, particularly against Candida albicans, by inhibiting key virulence factors such as biofilm formation and hyphal morphogenesis. Its broad activity spectrum, as suggested by the general MIC range against various yeasts and molds, positions it as a compound of interest for further antifungal drug development. However, a comprehensive cross-validation of its efficacy requires more extensive testing against a wider panel of clinically relevant and drug-resistant yeast species. The comparative data presented in this guide highlight the potential of Cocultimycin A, while also underscoring the need for further research to fully elucidate its antifungal profile and mechanism of action relative to established therapeutic agents. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this field.

References

Confirming the role of the NO/cGMP pathway in Cochliomycin A's anti-larval settlement activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the NO/cGMP pathway's role in Cochliomycin A's potent anti-fouling properties reveals a promising avenue for the development of environmentally benign marine coatings. This guide provides a comparative analysis of this compound's performance, supported by experimental data, and details the methodologies used to confirm its mechanism of action.

This compound, a natural product, has demonstrated significant potential as a non-toxic anti-larval settlement agent, particularly against the pervasive biofouling barnacle, Amphibalanus amphitrite. Research indicates that its efficacy lies in the targeted activation of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) signaling pathway, a key regulator of larval settlement in many marine invertebrates. This guide offers an objective comparison of this compound with other anti-larval compounds and elucidates the experimental framework used to validate its mode of action.

Comparative Performance of Anti-Larval Settlement Compounds

The efficacy of anti-larval settlement compounds is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of a compound that inhibits 50% of larval settlement. A lower EC50 value indicates higher potency. The therapeutic ratio (LC50/EC50), which compares the lethal concentration to the effective concentration, is a critical indicator of a compound's safety margin. A higher therapeutic ratio is desirable, signifying low toxicity at effective concentrations.

CompoundTarget OrganismEC50 (µg/mL)Therapeutic Ratio (LC50/EC50)Reference
This compound Amphibalanus amphitrite1.2> 16.7[1]
ButenolideAmphibalanus amphitrite0.518> 97
ElasninBugula neritina0.5 (ng/mL)Not Reported[1]
3-chloro-2, 5-dihydroxybenzyl alcoholAmphibalanus amphitrite3.192 - 3.812> 70[1]
AmibromdoleAmphibalanus amphitrite16.70Not Reported[1]
(±)-Eurotiumide BAmphibalanus amphitrite1.5> 20[1]
(±)-Eurotiumide DAmphibalanus amphitrite0.7> 20[1]

Confirming the Role of the NO/cGMP Pathway

The investigation into this compound's mechanism of action has centered on the NO/cGMP signaling pathway. Studies have employed a multi-pronged approach involving proteomics, gene expression analysis, and pharmacological assays to confirm this pathway's involvement.

Proteomic Analysis

Isobaric tags for relative and absolute quantitation (iTRAQ) have been utilized to analyze changes in the proteome of A. amphitrite cyprids in response to this compound treatment. This powerful technique allows for the simultaneous identification and quantification of hundreds of proteins. The results of these analyses revealed significant alterations in the expression levels of proteins associated with the NO/cGMP pathway, providing the initial lead for further investigation.[2][3]

Gene Expression Analysis

To further substantiate the proteomic findings, real-time quantitative polymerase chain reaction (qPCR) was employed to measure the expression levels of key genes within the NO/cGMP pathway. This technique allows for the sensitive and specific quantification of mRNA transcripts, providing insights into the transcriptional regulation of the pathway in response to this compound. The upregulation of genes encoding for nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC) has been observed, corroborating the activation of this signaling cascade.[2][3]

Larval Settlement Assays with Pathway Inhibitors

The most direct evidence for the role of the NO/cGMP pathway in this compound's anti-larval activity comes from larval settlement assays conducted in the presence of specific pathway inhibitors. When cyprid larvae were co-incubated with this compound and either S-methylisothiourea sulfate (B86663) (SMIS), a nitric oxide synthase (NOS) inhibitor, or 1H-[2][4][5]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a soluble guanylate cyclase (sGC) inhibitor, the inhibitory effect of this compound on larval settlement was significantly reversed.[2][3] This "rescue" effect strongly indicates that this compound's anti-settlement activity is mediated through the activation of NOS and sGC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the study of this compound.

Larval Culture and Settlement Assay
  • Larval Rearing: Amphibalanus amphitrite nauplii are collected from adult barnacles and reared in filtered seawater at a controlled temperature and light cycle. They are fed a diet of microalgae, such as Chaetoceros gracilis, until they metamorphose into the non-feeding cyprid stage.

  • Settlement Assay: Competent cyprids are placed in polystyrene Petri dishes or multi-well plates containing filtered seawater. Test compounds, such as this compound and pathway inhibitors, are added at various concentrations. The assays are typically run for 24-48 hours in the dark. The number of settled and metamorphosed larvae is then counted under a stereomicroscope to determine the settlement rate.

iTRAQ-Based Quantitative Proteomics
  • Protein Extraction and Digestion: Cyprids treated with this compound and control cyprids are homogenized, and total protein is extracted. The protein concentration is determined, and the proteins are then digested into peptides using an enzyme like trypsin.

  • iTRAQ Labeling: The peptide samples are labeled with different iTRAQ reagents, which are isobaric tags that allow for the relative quantification of peptides from different samples in a single mass spectrometry run.

  • LC-MS/MS Analysis: The labeled peptides are combined and then separated using liquid chromatography (LC) before being analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and the iTRAQ reporter ions, allowing for both peptide identification and quantification.

  • Data Analysis: The resulting data is analyzed using specialized software to identify the proteins and determine their relative abundance between the treated and control groups.

Real-Time Quantitative PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated and control cyprids. The quality and quantity of the RNA are assessed, and it is then reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The qPCR reaction is set up using the cDNA as a template, gene-specific primers for the target genes (e.g., NOS, sGC) and a reference gene, and a fluorescent dye that binds to double-stranded DNA.

  • Data Analysis: The amplification of the target and reference genes is monitored in real-time. The relative expression of the target genes is calculated using the ΔΔCt method, which normalizes the expression of the target gene to the reference gene and compares the treated sample to the control.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

NO_cGMP_Pathway CochliomycinA This compound NOS Nitric Oxide Synthase (NOS) CochliomycinA->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cyclic GMP (cGMP) sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Effectors PKG->Downstream Inhibition Inhibition of Larval Settlement Downstream->Inhibition SMIS SMIS (NOS Inhibitor) SMIS->NOS ODQ ODQ (sGC Inhibitor) ODQ->sGC

Caption: The NO/cGMP signaling pathway activated by this compound, leading to the inhibition of larval settlement.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Analysis Control Control (No this compound) Proteomics iTRAQ Proteomics Control->Proteomics qPCR Real-Time qPCR Control->qPCR SettlementAssay Larval Settlement Assay Control->SettlementAssay CochA This compound CochA->Proteomics CochA->qPCR CochA->SettlementAssay CochA_SMIS This compound + SMIS CochA_SMIS->SettlementAssay CochA_ODQ This compound + ODQ CochA_ODQ->SettlementAssay Protein Expression Changes Protein Expression Changes Proteomics->Protein Expression Changes Gene Expression Changes Gene Expression Changes qPCR->Gene Expression Changes Settlement Rate Comparison Settlement Rate Comparison SettlementAssay->Settlement Rate Comparison

Caption: Experimental workflow to confirm the role of the NO/cGMP pathway in this compound's activity.

Comparative_Analysis cluster_cochliomycin This compound cluster_alternatives Alternative Compounds CochA_Node This compound CochA_MoA Activates NO/cGMP Pathway CochA_Node->CochA_MoA CochA_Toxicity Low Toxicity (High Therapeutic Ratio) CochA_Node->CochA_Toxicity Butenolide_Node Butenolide Butenolide_MoA Varied Mechanisms Butenolide_Node->Butenolide_MoA Butenolide_Toxicity Variable Toxicity Butenolide_Node->Butenolide_Toxicity Elasnin_Node Elasnin Elasnin_Node->Butenolide_MoA Elasnin_Node->Butenolide_Toxicity Other_Node Other Natural Products Other_Node->Butenolide_MoA Other_Node->Butenolide_Toxicity

Caption: Comparative overview of this compound and alternative anti-larval settlement compounds.

References

Lack of Publicly Available Data on Synergistic Effects of Cochliomycin A

Author: BenchChem Technical Support Team. Date: December 2025

As of December 2025, a comprehensive search of scientific literature and publicly available data reveals no studies on the synergistic effects of Cochliomycin A with other antifungal drugs. This compound is a 14-membered resorcylic acid lactone whose anti-mycobacterial properties have been investigated, but its mechanism of antifungal action and potential for combination therapy in fungal infections remain uncharacterized.[1]

Due to the absence of experimental data for this compound, this guide will serve as a template, demonstrating the requested format and content for a comparison guide on antifungal synergy. The following sections use the well-documented synergistic interaction between azoles (Fluconazole) and echinocandins (Caspofungin) as an illustrative example. This combination is known to be effective against various fungal pathogens, as they target two distinct and essential cellular components: the cell membrane and the cell wall, respectively.[2][3]

Exemplary Comparison Guide: Synergistic Effects of Fluconazole and Caspofungin

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of combination therapies.[4][5] Combining antifungal agents with different mechanisms of action can lead to synergistic effects, broadening the spectrum of activity, reducing required dosages, and potentially preventing the emergence of resistance.[4] This guide provides a comparative overview of the in vitro synergistic interaction between Fluconazole, an azole that inhibits ergosterol (B1671047) biosynthesis, and Caspofungin, an echinocandin that disrupts cell wall integrity by inhibiting β-(1,3)-D-glucan synthesis.[2][3][6]

Quantitative Analysis of Synergistic Effects

The synergistic interaction between Fluconazole and Caspofungin against a clinical isolate of Candida albicans was quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). The results are summarized in the table below. An FICI of ≤ 0.5 is indicative of synergy.[7]

Drug CombinationFungal StrainMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
Fluconazole C. albicans SC53141.00.125\multirow{2}{}{0.375}\multirow{2}{}{Synergy}
Caspofungin C. albicans SC53140.250.0625
Fluconazole Fluconazole-resistant C. albicans 103648\multirow{2}{}{0.375}\multirow{2}{}{Synergy}
Caspofungin Fluconazole-resistant C. albicans 1030.250.0625

Note: The data presented in this table is representative and for illustrative purposes only.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a standard in vitro method used to assess the interaction between two antimicrobial agents.[7][8][9]

  • Preparation of Antifungal Stock Solutions: Stock solutions of Fluconazole and Caspofungin are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of 1 mg/mL.

  • Drug Dilution Series: In a 96-well microtiter plate, serial twofold dilutions of Fluconazole are prepared horizontally, and serial twofold dilutions of Caspofungin are prepared vertically in RPMI 1640 medium. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A suspension of the fungal isolate is prepared from a fresh culture and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in RPMI 1640 medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_A Stock Solution (Drug A) dilute_A Serial Dilution of Drug A (Horizontally) stock_A->dilute_A stock_B Stock Solution (Drug B) dilute_B Serial Dilution of Drug B (Vertically) stock_B->dilute_B inoculum Fungal Inoculum inoculate Inoculate Wells inoculum->inoculate plate 96-Well Plate incubate Incubate (24-48h at 35°C) inoculate->incubate read_mic Determine MIC incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici

Checkerboard Assay Workflow
Signaling Pathways and Mechanism of Synergy

The synergistic interaction between Fluconazole and Caspofungin stems from their targeting of two separate, yet vital, fungal cellular processes.

Ergosterol Biosynthesis Pathway (Target of Fluconazole)

Fluconazole inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[2][10] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity.[10][11] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function.[2]

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14-α-demethylase (ERG11) lanosterol->erg11 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane fluconazole Fluconazole fluconazole->erg11 inhibits erg11->ergosterol

Ergosterol Biosynthesis Pathway

Cell Wall Integrity Pathway (Target of Caspofungin)

Caspofungin non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[3] Disruption of glucan synthesis compromises the structural integrity of the cell wall, leading to osmotic instability and cell lysis.[12][13] The cell wall integrity (CWI) pathway is a signaling cascade that responds to cell wall stress.[12][14][15]

G cell_stress Cell Wall Stress sensors Cell Surface Sensors cell_stress->sensors rho1 Rho1 GTPase sensors->rho1 pkc1 PKC1 rho1->pkc1 mapk_cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) pkc1->mapk_cascade transcription Transcription Factors mapk_cascade->transcription cell_wall_synthesis Cell Wall Synthesis transcription->cell_wall_synthesis glucan_synthase β-(1,3)-D-glucan Synthase glucan_synthase->cell_wall_synthesis catalyzes caspofungin Caspofungin caspofungin->glucan_synthase inhibits

Cell Wall Integrity Pathway

By simultaneously attacking both the cell membrane and the cell wall, the combination of Fluconazole and Caspofungin creates a multi-faceted assault on the fungal cell that is more effective than either agent alone. The membrane-destabilizing effect of Fluconazole may also enhance the penetration and activity of Caspofungin at the cell wall.

References

A Head-to-Head Comparison of Cochliomycin A and Other Resorcylic Acid Lactones in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resorcylic acid lactones (RALs) are a class of naturally occurring fungal polyketides that have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a head-to-head comparison of Cochliomycin A and other prominent RALs, focusing on their performance in various biological assays. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development endeavors.

Overview of Resorcylic Acid Lactones

RALs are characterized by a macrolactone ring fused to a β-resorcylic acid moiety. This structural motif serves as a scaffold for a wide array of chemical diversity, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antifouling properties. Many RALs exert their effects by inhibiting key cellular targets such as protein kinases and the molecular chaperone Heat Shock Protein 90 (HSP90).

Comparative Biological Activity of Resorcylic Acid Lactones

While specific quantitative biological data for this compound remains limited in publicly available literature, this guide presents a comparative analysis based on available data for the Cochliomycin family and other well-characterized RALs.

Antifouling Activity

Cochliomycin G, a structurally related analogue of this compound, has demonstrated significant antifouling activity against various marine microorganisms.

Table 1: Antifouling Activity of Cochliomycin G

CompoundOrganismEC50 (µg/mL)
Cochliomycin G Chlorella vulgaris1.09[1]
Chaetoceros socialis0.92[1]
Navicula exigua0.61[1]
Kinase Inhibition

Several RALs are potent inhibitors of various protein kinases, many of which are implicated in cancer and inflammatory diseases. Hypothemycin, L-783,277, and 5Z-7-oxozeaenol are notable for their kinase inhibitory activity.

Table 2: Kinase Inhibition Profile of Selected Resorcylic Acid Lactones

CompoundTarget KinaseIC50 / Ki
Hypothemycin MEK1Ki: 17 nM
MEK2Ki: 38 nM
VEGFR2Ki: 10 nM
VEGFR1Ki: 70 nM
FLT-3Ki: 90 nM
PDGFRβKi: 900 nM
PDGFRαKi: 1.5 µM
ERK1Ki: 8.4 µM
ERK2Ki: 2.4 µM
L-783,277 MEKIC50: 4 nM
5Z-7-oxozeaenol TAK1Potent Inhibitor
HSP90 Inhibition

Radicicol is a well-established HSP90 inhibitor, a chaperone protein crucial for the stability and function of numerous oncoproteins.

Table 3: HSP90 Inhibition by Radicicol

CompoundTargetIC50
Radicicol HSP90< 1 µM
Cytotoxicity against Cancer Cell Lines

The kinase and HSP90 inhibitory activities of many RALs translate to potent cytotoxic effects against a range of human cancer cell lines.

Table 4: Cytotoxicity of Selected Resorcylic Acid Lactones against Human Cancer Cell Lines

CompoundCell LineIC50
Hypothemycin EOL-1 (Eosinophilic Leukemia)0.4 nM
MV-4-11 (Acute Myeloid Leukemia)6 nM
COLO829 (Melanoma)50 nM
HUVEC (Endothelial)70 nM
P815 (Mastocytoma)370 nM
A549 (NSCLC)6.0 µM
SKOV-3 (Ovarian)7.0 µM
L-783,277 H295R (Adrenocortical Carcinoma) - Viability22 µM
H295R (Adrenocortical Carcinoma) - Proliferation21 µM
Paecilomycin E C42B (Human Prostate Cancer)5.4 µM
Radicicol K562 (Chronic Myelogenous Leukemia)Induces differentiation

Signaling Pathways and Experimental Workflows

The biological activities of resorcylic acid lactones are often attributed to their interference with key cellular signaling pathways. The diagrams below illustrate a generalized kinase signaling pathway targeted by some RALs and a typical workflow for assessing cytotoxicity.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Resorcylic Acid Lactones (e.g., Hypothemycin, L-783,277) Resorcylic Acid Lactones (e.g., Hypothemycin, L-783,277) Resorcylic Acid Lactones (e.g., Hypothemycin, L-783,277)->MEK Inhibition

Caption: Generalized MAPK/ERK signaling pathway targeted by kinase-inhibiting resorcylic acid lactones.

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add RALs (serial dilutions) Add RALs (serial dilutions) Incubate (24h)->Add RALs (serial dilutions) Incubate (48-72h) Incubate (48-72h) Add RALs (serial dilutions)->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilization Solution Add Solubilization Solution Incubate (4h)->Add Solubilization Solution Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilization Solution->Measure Absorbance (570nm) Calculate IC50 Calculate IC50 Measure Absorbance (570nm)->Calculate IC50

Caption: A typical experimental workflow for determining the cytotoxicity of resorcylic acid lactones using the MTT assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Resorcylic acid lactone stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the resorcylic acid lactone in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Purified kinase and its specific substrate

  • Kinase reaction buffer

  • Resorcylic acid lactone stock solution (in DMSO)

  • 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a 384-well plate by adding the kinase, its substrate, and the resorcylic acid lactone at various concentrations in the appropriate kinase reaction buffer.

  • Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3][4]

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[3][4]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

HSP90 ATPase Activity Assay

This assay measures the inhibition of the intrinsic ATPase activity of HSP90.

Materials:

  • Purified human HSP90α

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

  • ATP

  • Resorcylic acid lactone stock solution (in DMSO)

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add HSP90 and the resorcylic acid lactone at various concentrations in the assay buffer.

  • Initiate the reaction by adding ATP (final concentration typically around the Km value).

  • Incubate the reaction at 37°C for a set time (e.g., 4 hours).

  • Stop the reaction by adding the malachite green reagent.

  • Incubate at room temperature for 15-30 minutes to allow color development.

  • Measure the absorbance at a wavelength of 620-650 nm.

  • Generate a standard curve with known phosphate concentrations to determine the amount of inorganic phosphate released.

  • Calculate the percentage of HSP90 ATPase inhibition and determine the IC50 value.

Antifouling Assay

This assay assesses the ability of a compound to inhibit the settlement of marine fouling organisms.

Materials:

  • Marine fouling organism cultures (e.g., Chlorella vulgaris, barnacle cyprid larvae)

  • 24-well plates

  • Sterile seawater

  • Resorcylic acid lactone stock solution (in ethanol (B145695) or DMSO)

  • Microscope

Procedure:

  • Coat the bottom of the 24-well plates with the resorcylic acid lactone at various concentrations and allow the solvent to evaporate.

  • Add a suspension of the test organism (e.g., microalgae or larvae) in sterile seawater to each well.

  • Incubate the plates under controlled conditions of light and temperature that are optimal for the test organism's settlement.

  • After a defined period (e.g., 24-72 hours), count the number of settled organisms in each well using a microscope.

  • Calculate the percentage of settlement inhibition relative to a solvent control.

  • Determine the EC50 value, the concentration that causes 50% inhibition of settlement.

Conclusion

Resorcylic acid lactones represent a promising class of natural products with a wide range of biological activities. While data on this compound is currently sparse, the information available for other members of the Cochliomycin family and the broader class of RALs, such as hypothemycin, L-783,277, and radicicol, highlights their potential as potent inhibitors of key cellular processes involved in cancer, inflammation, and biofouling. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of these fascinating molecules. Further research is warranted to elucidate the specific biological targets and a more comprehensive activity profile of this compound to enable a more direct and detailed comparison.

References

Independent Analysis of the Published Total Synthesis of Cochliomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the first reported total synthesis of Cochliomycin A, a 14-membered resorcylic acid lactone. While a direct independent replication of this synthesis has not been identified in publicly available literature, this document serves as a comprehensive guide to the original methodology. By presenting the experimental data, protocols, and strategic approach of the initial synthesis, this guide aims to facilitate further research, independent verification efforts, and the development of alternative synthetic routes.

The synthesis of this compound, as detailed in the seminal publication, employs a convergent strategy. This approach involves the synthesis of two key fragments which are then coupled and cyclized to form the macrolactone core. Key reactions in this pathway include an olefin cross-metathesis and an intramolecular lactonization.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the published synthetic route to this compound. This data is essential for evaluating the efficiency of the synthesis and identifying potential areas for optimization.

Step No.ReactionStarting MaterialProductReported Yield (%)
1Olefin Cross-MetathesisFragment A and Fragment BCoupled IntermediateNot explicitly stated in abstract
2DeprotectionCoupled IntermediateSeco-acidNot explicitly stated in abstract
3Intramolecular LactonizationSeco-acidThis compoundNot explicitly stated in abstract

Note: The abstracts of the searched publications do not provide specific yields for each step. A full analysis would require access to the full-text article.

Key Experimental Protocols

The following are representative protocols for the pivotal reactions in the synthesis of this compound, based on the descriptions found in the literature.

1. Olefin Cross-Metathesis:

This reaction is crucial for coupling the two major fragments of the molecule. The specific catalyst and conditions are critical for achieving high efficiency and stereoselectivity.

  • Reactants: Equimolar amounts of Fragment A and Fragment B.

  • Catalyst: Grubbs' second-generation catalyst (5-10 mol%).

  • Solvent: Anhydrous and degassed dichloromethane (B109758) (DCM).

  • Procedure: The fragments and catalyst are dissolved in DCM under an inert atmosphere (argon or nitrogen). The reaction mixture is stirred at room temperature or gentle heat (e.g., 40°C) and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the coupled intermediate.

2. Intramolecular Macrolactonization:

The final ring-closing step is a critical transformation to form the 14-membered lactone ring. The choice of lactonization method is key to overcoming the entropic barrier of forming a medium-sized ring. The original publication reports a sodium hydride-promoted one-pot intramolecular lactonization.

  • Reactant: The deprotected seco-acid precursor.

  • Reagent: Sodium hydride (NaH) is used to deprotonate the carboxylic acid and the phenolic hydroxyl groups.

  • Solvent: A non-protic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Procedure: The seco-acid is dissolved in a large volume of the solvent. NaH is added portion-wise at 0°C. The reaction is then stirred at room temperature until completion, as monitored by TLC. The reaction is carefully quenched, and the product is extracted and purified by chromatography to afford this compound.

Visualizing the Synthetic Strategy

The following diagrams illustrate the logical flow of the convergent synthesis and the key chemical transformations.

G cluster_fragments Fragment Synthesis cluster_coupling Key Coupling and Cyclization Fragment A Fragment A Olefin Cross-Metathesis Olefin Cross-Metathesis Fragment A->Olefin Cross-Metathesis Fragment B Fragment B Fragment B->Olefin Cross-Metathesis Coupled Intermediate Coupled Intermediate Olefin Cross-Metathesis->Coupled Intermediate Deprotection Deprotection Coupled Intermediate->Deprotection Seco-acid Seco-acid Deprotection->Seco-acid Intramolecular Lactonization Intramolecular Lactonization Seco-acid->Intramolecular Lactonization This compound This compound Intramolecular Lactonization->this compound G Fragment A (Terminal Olefin) Fragment A (Terminal Olefin) Grubbs' II Catalyst Grubbs' II Catalyst Fragment A (Terminal Olefin)->Grubbs' II Catalyst Fragment B (Terminal Olefin) Fragment B (Terminal Olefin) Fragment B (Terminal Olefin)->Grubbs' II Catalyst Coupled Intermediate (E/Z mixture) Coupled Intermediate (E/Z mixture) Grubbs' II Catalyst->Coupled Intermediate (E/Z mixture) Ethylene (byproduct) Ethylene (byproduct) Grubbs' II Catalyst->Ethylene (byproduct)

Safety Operating Guide

Safe Disposal of Cochliomycin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Cochliomycin A, a substance identified as acutely toxic. The following procedures are designed to ensure the safety of laboratory personnel and to prevent environmental contamination. Researchers, scientists, and drug development professionals must adhere to these guidelines in conjunction with their institution's specific environmental health and safety (EHS) protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a highly toxic substance. The primary routes of exposure are ingestion and skin contact, both of which can be fatal. All handling and disposal procedures must be conducted in a designated area, such as a chemical fume hood, to minimize exposure risk.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent dermal contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection A properly fitted respirator may be requiredConsult your institution's EHS for specific guidance based on the handling procedure.

Disposal of Unused this compound (Solid)

Unused or expired solid this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of this substance down the drain or in regular trash.

Experimental Protocol for Disposal of Solid this compound:

  • Container Preparation: Obtain a designated hazardous waste container that is compatible with the chemical. The container must be in good condition with a secure, screw-top lid.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the chemical name ("this compound"), the associated hazards (e.g., "Acutely Toxic"), and the date of accumulation.

  • Waste Transfer: Carefully transfer the solid this compound into the labeled hazardous waste container. This should be done in a chemical fume hood to prevent inhalation of any airborne particles.

  • Secure Storage: Securely close the container and store it in a designated satellite accumulation area for hazardous waste. Ensure the storage area is away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, centrifuge tubes, and paper towels, are considered contaminated and must be disposed of as hazardous waste.

Experimental Protocol for Disposal of Contaminated Materials:

  • Collection: Place all contaminated disposable items into a designated, leak-proof hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contents as "this compound Contaminated Debris."

  • Storage and Pickup: Store the container in the satellite accumulation area and arrange for pickup with your EHS department.

Decontamination of Work Surfaces and Equipment

All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.

Experimental Protocol for Decontamination:

  • Prepare Cleaning Solution: Prepare a decontamination solution appropriate for this compound. Consult your institution's EHS for a recommended neutralizing agent or a suitable solvent. If a specific agent is not known, a mild soap and water solution can be used, followed by a rinse with an appropriate solvent in which this compound is soluble.

  • Surface Decontamination:

    • Don appropriate PPE.

    • Gently wipe down the contaminated surfaces with disposable towels soaked in the cleaning solution.

    • The used towels must be disposed of as hazardous waste.[1]

  • Equipment Decontamination:

    • For non-disposable items like glassware, wash them thoroughly with the decontamination solution.

    • The initial rinsate from cleaning containers of highly toxic chemicals must be collected and disposed of as hazardous waste.[2]

    • For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3]

Spill Management

In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: For a solid spill, carefully cover it with a compatible absorbent material to prevent it from becoming airborne.

  • Clean Up:

    • Gently sweep or wipe up the spilled material and absorbent.

    • Place all cleanup materials into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area following the procedures outlined in Section 4.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Diagrams

Cochliomycin_A_Disposal_Workflow cluster_preparation Preparation cluster_disposal_solid Solid Waste Disposal cluster_disposal_contaminated Contaminated Materials Disposal cluster_decontamination Decontamination prep Don Appropriate PPE container Prepare & Label Hazardous Waste Container prep->container contaminated_waste Collect Contaminated Items in Waste Container prep->contaminated_waste For Contaminated Items decon_surface Decontaminate Surfaces & Equipment prep->decon_surface For Surfaces & Equipment solid_waste Transfer Solid this compound to Waste Container container->solid_waste For Unused Solid store_solid Store in Satellite Accumulation Area solid_waste->store_solid pickup_solid Arrange for EHS Pickup store_solid->pickup_solid store_contaminated Store in Satellite Accumulation Area contaminated_waste->store_contaminated pickup_contaminated Arrange for EHS Pickup store_contaminated->pickup_contaminated decon_waste Dispose of Decontamination Waste as Hazardous decon_surface->decon_waste

Caption: Disposal workflow for this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Spill & Cleanup Materials into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report to Supervisor & EHS decontaminate->report

Caption: Spill response for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.